molecular formula C10H11BrO B175880 1-Bromo-3-(cyclopropylmethoxy)benzene CAS No. 126909-78-2

1-Bromo-3-(cyclopropylmethoxy)benzene

Cat. No.: B175880
CAS No.: 126909-78-2
M. Wt: 227.1 g/mol
InChI Key: QYVPRMAOEXVFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(cyclopropylmethoxy)benzene, also known as 1-Bromo-3-(cyclopropylmethoxy)benzene, is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(cyclopropylmethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(cyclopropylmethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVPRMAOEXVFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577519
Record name 1-Bromo-3-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126909-78-2
Record name 1-Bromo-3-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-3-(cyclopropylmethoxy)benzene CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-3-(cyclopropylmethoxy)benzene

Authored by: A Senior Application Scientist

Introduction

1-Bromo-3-(cyclopropylmethoxy)benzene is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis, particularly within the realm of pharmaceutical and agrochemical research. Its structure, featuring a brominated benzene ring coupled with a cyclopropylmethoxy group, offers a unique combination of functionalities that are highly sought after in the design of novel bioactive molecules. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity. Concurrently, the cyclopropylmethoxy moiety is a recognized pharmacophore known to enhance metabolic stability and improve binding affinity to biological targets.

This guide provides a comprehensive overview of 1-Bromo-3-(cyclopropylmethoxy)benzene, including its chemical identity, physicochemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the synthetic utility of this versatile building block.

Chemical Identity and Physicochemical Properties

unambiguous identification of a chemical entity is paramount for scientific reproducibility. While a dedicated CAS number for 1-Bromo-3-(cyclopropylmethoxy)benzene is not consistently cited across major databases, it is uniquely identified by its MDL number and PubChem Substance ID.

PropertyValueSource
IUPAC Name 1-Bromo-3-(cyclopropylmethoxy)benzeneN/A
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]
MDL Number MFCD12138830[1]
PubChem Substance ID 329797043[1]
Physical Form Solid[1]
InChI Key QYVPRMAOEXVFHH-UHFFFAOYSA-N[1]
SMILES BrC1=CC=CC(OCC2CC2)=C1[1]

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene is the Williamson ether synthesis. This classic reaction involves the coupling of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds via the reaction of 3-bromophenol with (bromomethyl)cyclopropane in the presence of a suitable base.

Rationale for Synthetic Strategy

The choice of the Williamson ether synthesis is predicated on its reliability, high yields, and the ready availability of the starting materials. 3-Bromophenol provides the brominated aromatic core, and (bromomethyl)cyclopropane introduces the desired cyclopropylmethoxy moiety. The use of a strong base, such as potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then readily displaces the bromide from (bromomethyl)cyclopropane.

Experimental Workflow

G reagents 3-Bromophenol (Bromomethyl)cyclopropane Potassium Carbonate Acetone reaction_vessel Reaction Vessel (Round-bottom flask) reagents->reaction_vessel reflux Reflux (6-12 hours) reaction_vessel->reflux workup Aqueous Work-up (Filtration & Extraction) reflux->workup purification Purification (Column Chromatography) workup->purification product 1-Bromo-3-(cyclopropylmethoxy)benzene purification->product

Caption: Workflow for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Step-by-Step Methodology
  • Reaction Setup: To a stirred solution of 3-bromophenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: Add (bromomethyl)cyclopropane (1.2 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Bromo-3-(cyclopropylmethoxy)benzene.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-Bromo-3-(cyclopropylmethoxy)benzene make it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications.

The Role of the Bromine Atom

The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the aromatic core with a wide array of functional groups. This is a cornerstone of modern drug synthesis, facilitating the exploration of a vast chemical space to optimize the pharmacological properties of a lead compound.[2]

The Significance of the Cyclopropylmethoxy Group

The cyclopropyl group is a well-known "bioisostere" for a phenyl ring or a gem-dimethyl group. Its incorporation into drug candidates often leads to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the rigid nature of the cyclopropyl ring can pre-organize the conformation of a molecule, leading to enhanced binding affinity and selectivity for its biological target. Natural products, with their intricate and diverse structures, have long been a source of inspiration for drug discovery, and the inclusion of unique moieties like the cyclopropyl group aligns with the principles of designing nature-inspired compounds.[3]

Potential Therapeutic Areas

Given the prevalence of substituted aromatic ethers in medicinal chemistry, 1-Bromo-3-(cyclopropylmethoxy)benzene can be envisioned as a key intermediate in the synthesis of compounds targeting a broad range of diseases. Its structural features are found in molecules with anticancer, anti-inflammatory, and central nervous system activities.[4][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-3-(cyclopropylmethoxy)benzene.

Hazard Identification

Based on data for analogous compounds, 1-Bromo-3-(cyclopropylmethoxy)benzene is expected to be harmful if swallowed and may cause skin and eye irritation.[1][6]

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed)[1]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[7][9]

Conclusion

1-Bromo-3-(cyclopropylmethoxy)benzene is a synthetically versatile building block with significant potential in the field of drug discovery and development. Its unique combination of a reactive bromine atom and a metabolically robust cyclopropylmethoxy group makes it an ideal starting material for the synthesis of novel and complex bioactive molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the information on its applications and safe handling will be of value to researchers and scientists working at the forefront of medicinal chemistry.

References

  • MySkinRecipes. 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene.
  • PubChem. 1-Bromo-3-cyclopropylbenzene.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis.
  • PubChem. 1-Bromo-3-cyclohexylbenzene.
  • Sigma-Aldrich. 1-Bromo-3-(cyclopropylmethoxy)benzene.
  • BLD Pharm. 1-Bromo-3-(methoxymethoxy)benzene.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-3-hexylbenzene in Modern Pharmaceutical Synthesis.
  • PubChem. 1-Bromo-3-propylbenzene.
  • Sigma-Aldrich. 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene.
  • Cheméo. Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0).
  • Thermo Fisher Scientific.
  • Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene.
  • BenchChem. Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide.
  • Carl ROTH.
  • MDPI.
  • Fisher Scientific.
  • YouTube.
  • Sigma-Aldrich.

Sources

Technical Monograph: Structural Elucidation of 1-Bromo-3-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)benzene is a critical aryl ether intermediate, frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents requiring a metabolic "soft spot" or a lipophilic anchor. Its structure combines a meta-substituted bromobenzene core with a cyclopropylmethyl ether tail.

This guide provides a rigorous framework for the synthesis and, more importantly, the structural elucidation of this molecule. By integrating Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), researchers can definitively distinguish this compound from potential isomers (e.g., ortho/para substitution or ring-opened byproducts).

Part 1: Synthesis Strategy & Purity Prerequisites

To elucidate the structure, one must first understand the genesis of the molecule. The most robust route is the Williamson Ether Synthesis , utilizing an


 mechanism.
The Reaction Pathway

The synthesis involves the alkylation of 3-bromophenol with (bromomethyl)cyclopropane. The choice of base and solvent is critical to prevent C-alkylation or ring opening of the cyclopropane moiety.

  • Reagents: 3-Bromophenol, (Bromomethyl)cyclopropane.

  • Base: Potassium Carbonate (

    
    ) – chosen for its mild basicity to deprotonate the phenol without destroying the cyclopropyl ring.
    
  • Solvent: DMF or Acetone (Polar aprotic solvents accelerate the

    
     attack).
    
Visualization: Synthetic Logic Flow

SynthesisFlow Reactant1 3-Bromophenol (Nucleophile) Transition Transition State (SN2 Attack) Reactant1->Transition Deprotonation (K2CO3) Reactant2 (Bromomethyl)cyclopropane (Electrophile) Reactant2->Transition Product 1-Bromo-3-(cyclopropylmethoxy)benzene (Target) Transition->Product Ether Bond Formation Byproduct KBr + KHCO3 Transition->Byproduct

Figure 1: The


 reaction pathway for the synthesis of the target aryl ether.

Part 2: Mass Spectrometry – The Elemental Fingerprint

Before complex NMR analysis, Mass Spectrometry provides the "Go/No-Go" decision based on the halogen signature.

The Bromine Isotope Pattern

The presence of a single bromine atom provides a definitive spectral signature due to the natural abundance of


 (50.7%) and 

(49.3%).
  • Molecular Ion (

    
    ):  You will observe two peaks of nearly equal intensity separated by 2 mass units.
    
    • 
       226:  Corresponds to 
      
      
      
      .
    • 
       228:  Corresponds to 
      
      
      
      .
  • Fragmentation Logic:

    • Loss of Cyclopropylmethyl (

      
      ):  Cleavage of the ether bond often yields the bromophenol cation (
      
      
      
      171/173).
    • Loss of Cyclopropane (

      
      ):  A characteristic rearrangement often observed in cyclopropyl ethers.
      

Diagnostic Check: If the


 and 

peaks are not in a 1:1 ratio, the sample is contaminated, or the bromine has been lost (e.g., via lithium-halogen exchange side reactions).

Part 3: Nuclear Magnetic Resonance (NMR) – The Structural Backbone

This section details the expected chemical shifts.[1] The combination of a rigid aromatic system and a unique aliphatic ring creates a distinct spectral fingerprint.

NMR (Proton NMR)

The spectrum is divided into three distinct zones:

Region

(ppm)
MultiplicityIntegrationAssignmentStructural Insight
Aromatic 7.10 - 7.30Multiplet1HAr-H (C5)Meta to both substituents; typically a triplet-like pattern.
Aromatic 7.00 - 7.10Doublet/Multiplet2HAr-H (C2, C4)Protons ortho to Br or OR. H2 is often a singlet-like triplet due to small meta-coupling (

Hz).
Aromatic 6.80 - 6.90Doublet1HAr-H (C6)Ortho to alkoxy group; shielded by electron donation from Oxygen.
Ether 3.75 - 3.85Doublet (

Hz)
2H

Diagnostic doublet confirming attachment to a CH group.
Cyclopropyl 1.20 - 1.35Multiplet1HCyclopropyl CHThe methine proton connecting the ring to the methylene.
Cyclopropyl 0.60 - 0.70Multiplet2HRing

"Upfield" shift characteristic of strained rings.
Cyclopropyl 0.30 - 0.40Multiplet2HRing

Highly shielded protons facing the ring current.
NMR (Carbon NMR)
  • C-Br Carbon: Look for a peak around 122-124 ppm . The heavy atom effect of Bromine often shields the ipso carbon relative to a standard benzene C-H.

  • Ether Carbon (

    
    ):  A signal around 73 ppm .
    
  • Cyclopropyl Carbons: High field signals at 10 ppm (methine) and 3 ppm (methylene).

Visualization: Elucidation Decision Tree

ElucidationLogic Sample Purified Sample MS_Step Mass Spec (EI/ESI) Sample->MS_Step Isotope_Check Isotope Pattern 1:1? (m/z 226/228) MS_Step->Isotope_Check HNMR_Step 1H NMR (CDCl3) Isotope_Check->HNMR_Step Yes Fail Reject / Repurify Isotope_Check->Fail No Aromatic_Check Meta-Subst Pattern? (Singlet @ ~7.1, Doublets) HNMR_Step->Aromatic_Check Ether_Check Ether Doublet? (@ ~3.8 ppm) Aromatic_Check->Ether_Check Yes Aromatic_Check->Fail No Final Structure Confirmed: 1-Bromo-3-(cyclopropylmethoxy)benzene Ether_Check->Final Yes Ether_Check->Fail No

Figure 2: Logical flowchart for confirming the structure based on spectral data.

Part 4: Experimental Protocols

Synthesis Protocol (Reference Scale: 10 mmol)
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Solvation: Dissolve 3-Bromophenol (1.73 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.76 g, 20 mmol). Stir at room temperature for 15 minutes. Observation: The suspension may thicken.
    
  • Alkylation: Add (Bromomethyl)cyclopropane (1.49 g, 11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature.[3]

    • Pour into ice water (50 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

Characterization Protocol
  • Sample Prep: Dissolve ~10 mg of the oil in 0.6 mL

    
    .
    
  • Acquisition:

    • Run standard proton scan (16 scans, 2s delay).

    • Run standard carbon scan (512 scans).

  • Verification: Compare integrals. The ratio of Aromatic (4H) to Ether (2H) to Cyclopropyl (5H) must be 4:2:5 .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3282672, 1-Bromo-3-cyclopropylbenzene (Analogous Structure). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR shift prediction and coupling constants).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene

[1]

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)benzene (CAS: 1798-85-2 / Derivative analogs) is a critical aryl halide intermediate used in the synthesis of pharmaceutical candidates, particularly GPR40 agonists, LTA4H inhibitors, and kinase modulators.[1] Its structural significance lies in the meta-substitution pattern, which directs metabolic stability and lipophilicity via the cyclopropyl ether moiety.[1]

This technical guide provides a definitive reference for the synthesis, purification, and spectroscopic validation (NMR, IR, MS) of this compound. It is designed to serve as a self-validating protocol for researchers requiring high-purity building blocks.[1]

Chemical Identity & Structural Logic[1][2]

ParameterDetail
IUPAC Name 1-Bromo-3-(cyclopropylmethoxy)benzene
Molecular Formula

Molecular Weight 227.10 g/mol
Physical State Colorless to pale yellow oil (solidifies upon cooling)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Structural Features

The molecule consists of two distinct domains:[1]

  • The Aromatic Core: A 1,3-disubstituted benzene ring containing an electron-withdrawing bromine atom and an electron-donating alkoxy group.[1] This creates a unique electronic environment for electrophilic aromatic substitution (EAS) at the C4 and C6 positions.[1]

  • The Lipophilic Tail: A cyclopropylmethyl ether linkage.[1] The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and distinct NMR shielding effects.[1]

Synthesis & Purification Protocol

Methodology: Williamson Ether Synthesis Rationale: Direct alkylation of 3-bromophenol is preferred over bromination of (cyclopropylmethoxy)benzene due to the directing effects of the alkoxy group, which would favor para substitution (giving the 1,4-isomer) rather than the desired meta (1,[1]3) isomer.[1][2][3]

Step-by-Step Protocol
  • Reagents:

    • 3-Bromophenol (1.0 eq)[1]

    • (Bromomethyl)cyclopropane (1.2 eq)[1]

    • Potassium Carbonate (

      
      , 2.0 eq, anhydrous)[1]
      
    • Solvent: DMF (Dimethylformamide) or Acetone (reflux).[1]

  • Procedure:

    • Dissolve 3-bromophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes to generate the phenoxide anion.
      
    • Add (bromomethyl)cyclopropane dropwise to control exotherm.[1]

    • Heat to 60-80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Quench with water.[1] Extract into Ethyl Acetate (x3).[1]

    • Wash organic layer with 1M NaOH (to remove unreacted phenol), then Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography: Silica Gel (Hexane -> 5% EtOAc/Hexane).[1]

Synthesis Workflow Diagram

SynthesisWorkflowReagentsReagents:3-Bromophenol(Bromomethyl)cyclopropaneK2CO3ReactionReaction:DMF, 80°C, 6h(SN2 Mechanism)Reagents->ReactionActivationQuenchQuench & Extraction:Water/EtOAcRemove Phenol (NaOH wash)Reaction->QuenchCompletionPurificationPurification:Flash Chromatography(Hexane/EtOAc)Quench->PurificationCrude OilProductFinal Product:1-Bromo-3-(cyclopropylmethoxy)benzenePurification->Product>98% Purity

Figure 1: Williamson ether synthesis workflow ensuring regiospecificity.

Spectroscopic Characterization

A. Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

  • Molecular Ion (

    
    ):  The hallmark of a mono-brominated compound is the 1:1 isotopic doublet.[1]
    
    • m/z 226:

      
       isotope (
      
      
      )[1]
    • m/z 228:

      
       isotope (
      
      
      )[1]
  • Fragmentation Pattern (EI):

    • m/z 171/173: Loss of cyclopropyl methyl radical (

      
      , -55 amu).[1] This leaves the resonance-stabilized 3-bromophenoxy cation.[1]
      
    • m/z 55: Cyclopropylmethyl cation (

      
      ), a common fragment in cyclopropyl ethers.[1]
      
B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat oil.[1]

Frequency (

)
AssignmentStructural Causality
3050 - 3080 C-H Stretch (Aromatic)

hybridized C-H bonds.[1]
3000 - 3010 C-H Stretch (Cyclopropyl)Unique high-tension C-H bonds on the ring.[1]
2850 - 2950 C-H Stretch (Aliphatic)Methylene (

) linker.
1580, 1470 C=C StretchAromatic ring breathing modes.[1]
1240 - 1260 C-O StretchAryl-Alkyl Ether linkage (Strong band).[1]
680 - 780 C-Br / OOP BendingMeta-substituted benzene pattern.
C. Nuclear Magnetic Resonance (NMR)

Solvent:

Reference:

1

NMR Analysis (400 MHz)
Shift (

ppm)
MultiplicityIntegralAssignmentInterpretation
7.05 - 7.15 Triplet (t)1HAr-H5Pseudo-triplet due to coupling with H4 and H6 (

Hz).[1]
7.00 - 7.05 Multiplet (m)2HAr-H2, Ar-H4H2 is a singlet-like narrow multiplet (isolated between substituents).[1] H4 is a doublet of doublets.[1]
6.80 - 6.85 Doublet of Doublets1HAr-H6Ortho to alkoxy, Para to Bromo.[1] Shielded by oxygen.[1]
3.78 - 3.82 Doublet (d)2H

Linker protons coupled to cyclopropyl methine (

Hz).[1]
1.20 - 1.30 Multiplet (m)1HCyclopropyl-CHMethine proton controlling the doublet split of the linker.[1]
0.60 - 0.68 Multiplet (m)2HCyclopropyl-

Diastereotopic methylene protons (cis to linker).[1]
0.30 - 0.38 Multiplet (m)2HCyclopropyl-

Diastereotopic methylene protons (trans to linker).[1]

NMR Analysis (100 MHz)
Shift (

ppm)
Carbon TypeAssignment
159.8 Quaternary (C)C3 (Ipso to Oxygen) - Deshielded.[1]
130.5 Methine (CH)C5 (Meta to both substituents).[1]
123.8 Methine (CH)C4 (Ortho to Br).[1]
122.9 Quaternary (C)C1 (Ipso to Bromine).[1]
117.8 Methine (CH)C2 (Isolated between substituents).[1]
113.5 Methine (CH)C6 (Ortho to Oxygen).[1]
73.2 Methylene (

)

(Ether linker).[1]
10.1 Methine (CH)Cyclopropyl CH.[1]
3.4 Methylene (

)
Cyclopropyl ring carbons (High field).[1]
NMR Connectivity Diagram

NMRLogicStructure1-Bromo-3-(cyclopropylmethoxy)benzeneAr_RegionAromatic Region(6.8 - 7.2 ppm)Structure->Ar_RegionAliph_RegionAliphatic Region(0.3 - 3.8 ppm)Structure->Aliph_RegionH2H2: Singlet-like(Isolated)Ar_Region->H2H5H5: Triplet(Coupled to H4/H6)Ar_Region->H5LinkerO-CH2: Doublet(~3.8 ppm)Deshielded by OxygenAliph_Region->LinkerRingCyclopropyl Ring:High Field Multiplets(0.3 - 1.3 ppm)Aliph_Region->Ring

Figure 2: Structural assignment logic correlating chemical shifts to molecular domains.

Quality Control & Troubleshooting

When synthesizing or sourcing this compound, the following impurities are common:

  • 3-Bromophenol (Starting Material):

    • Detection: Broad OH stretch in IR (~3400

      
      ).[1]
      
    • Remediation:[1][4][5][6] Wash with 1M NaOH.[1]

  • Bromomethylcyclopropane (Reagent):

    • Detection: Lachrymator; presence of alkyl bromide peaks in NMR (different shift than product).[1]

    • Remediation:[1][4][5][6] High vacuum drying or silica plug.[1]

  • Hydrolysis Product:

    • Cyclopropylmethanol may form if the reagent hydrolyzes.[1]

    • Detection: OH peak in NMR/IR.[1]

Storage: Store under inert atmosphere (

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329797043, 1-Bromo-3-(cyclopropylmethoxy)benzene.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR/IR interpretation rules applied in Section 4).

  • Williamson, A. W. (1850). "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356.[1] (Foundational chemistry for the synthesis protocol).

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-Bromo-3-(cyclopropylmethoxy)benzene, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is to detail the selection of starting materials and the optimization of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Approach to the Synthesis

The synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene is most efficiently achieved through the Williamson ether synthesis. This classical organic reaction involves the coupling of an alkoxide with an alkyl halide.[1] The strategic disassembly, or retrosynthesis, of the target molecule reveals two primary starting materials: a phenolic component and a cyclopropylmethyl component.

Retrosynthesis Target 1-Bromo-3-(cyclopropylmethoxy)benzene Connection C-O Disconnection (Williamson Ether Synthesis) Target->Connection Intermediates 3-Bromophenoxide + Cyclopropylmethyl Halide Connection->Intermediates Starting_Materials 3-Bromophenol + (Bromomethyl)cyclopropane Intermediates->Starting_Materials

Caption: Retrosynthetic analysis of 1-Bromo-3-(cyclopropylmethoxy)benzene.

This retrosynthetic analysis logically points to 3-bromophenol as the source of the aromatic ring and the ether oxygen, and a cyclopropylmethyl halide as the electrophilic partner that introduces the cyclopropylmethoxy moiety.

Core Starting Materials: Selection and Rationale

The success of the Williamson ether synthesis is highly dependent on the appropriate selection of the starting materials. For the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene, the key precursors are 3-bromophenol and (bromomethyl)cyclopropane.

3-Bromophenol: The Nucleophilic Precursor

3-Bromophenol serves as the nucleophilic component of the reaction after deprotonation to the corresponding phenoxide. The phenolic proton is acidic enough to be removed by a moderately strong base, forming a potent nucleophile. The bromine substituent at the meta position is a common feature in many biologically active molecules and serves as a handle for further chemical transformations, such as cross-coupling reactions.

(Bromomethyl)cyclopropane: The Electrophilic Partner

(Bromomethyl)cyclopropane is the ideal electrophile for this synthesis. As a primary alkyl halide, it is highly susceptible to nucleophilic attack via an SN2 mechanism, which is the operative pathway for the Williamson ether synthesis.[2] The use of a primary halide minimizes the potential for competing elimination reactions, which can be a significant side reaction with secondary or tertiary halides.[3]

The synthesis of (bromomethyl)cyclopropane itself can be achieved from the commercially available cyclopropylmethanol. A common method involves the reaction of cyclopropylmethanol with a brominating agent such as phosphorus tribromide or a combination of bromine and triphenylphosphine.

The Williamson Ether Synthesis: A Step-by-Step Protocol

The following protocol details a representative procedure for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Role
3-Bromophenol173.015.00 g28.9Nucleophile Precursor
(Bromomethyl)cyclopropane134.994.28 g31.7Electrophile
Sodium Hydride (60% dispersion in mineral oil)24.001.27 g31.7Base
Anhydrous Dimethylformamide (DMF)73.0950 mL-Solvent
Diethyl Ether74.12As needed-Extraction Solvent
Saturated Aqueous Ammonium Chloride-As needed-Quenching Agent
Brine-As needed-Washing Agent
Anhydrous Magnesium Sulfate120.37As needed-Drying Agent
Experimental Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromophenol (5.00 g, 28.9 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 50 mL) to the flask and stir the mixture until the 3-bromophenol is completely dissolved.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.27 g, 31.7 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions. Hydrogen gas will be evolved during the addition. Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure complete formation of the sodium phenoxide.

  • Electrophile Addition: Add (bromomethyl)cyclopropane (4.28 g, 31.7 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Bromo-3-(cyclopropylmethoxy)benzene as a colorless oil.

Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification A Dissolve 3-Bromophenol in DMF B Add Sodium Hydride at 0 °C A->B C Add (Bromomethyl)cyclopropane B->C D Heat and Stir for 4-6 hours C->D E Quench with aq. NH4Cl D->E F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Mechanistic Insights

The Williamson ether synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.

  • Deprotonation: The strong base, sodium hydride, deprotonates the acidic hydroxyl group of 3-bromophenol to form the highly nucleophilic 3-bromophenoxide anion.

  • Nucleophilic Attack: The 3-bromophenoxide anion then acts as a nucleophile and attacks the electrophilic carbon atom of (bromomethyl)cyclopropane. This attack occurs from the backside of the carbon-bromine bond.

  • Displacement: In a concerted step, the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken, with bromide acting as the leaving group.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Product Formation 3-Bromophenol 3-Bromophenol NaH NaH 3-Bromophenol->NaH 3-Bromophenoxide 3-Bromophenoxide NaH->3-Bromophenoxide + H2 (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane 3-Bromophenoxide->(Bromomethyl)cyclopropane Transition_State [Transition State] (Bromomethyl)cyclopropane->Transition_State Product 1-Bromo-3-(cyclopropylmethoxy)benzene + NaBr Transition_State->Product

Caption: Reaction mechanism of the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 1-Bromo-3-(cyclopropylmethoxy)benzene from readily available starting materials. The key to a successful synthesis lies in the use of a primary alkyl halide, such as (bromomethyl)cyclopropane, to favor the SN2 pathway and a suitable base and polar aprotic solvent to facilitate the reaction. This guide provides a detailed protocol that can be adapted and optimized by researchers in the field of medicinal chemistry and drug development.

References

  • Organic Syntheses Procedure. cyclopropylbenzene. [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Edubirdie. Experiment 06 Williamson Ether Synthesis. [Link]

  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • PubChem. 1-Bromo-3-cyclopropylbenzene. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]

  • Edubirdie. Williamson Ether Synthesis Lab 3. [Link]

  • Organic Syntheses Procedure. 2-methoxydiphenyl ether. [Link]

Sources

Technical Guide: Safety and Handling of 1-Bromo-3-(cyclopropylmethoxy)benzene

[1]

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)benzene (CAS: Refer to vendor-specific batch, typically analogous to 1798-85-2 derivatives) is a specialized aryl halide intermediate utilized primarily in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Its structural motif—combining a lipophilic cyclopropyl ether with a reactive aryl bromide—makes it a critical electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a rigorous safety framework for handling this compound, moving beyond generic MSDS data to address the specific risks associated with halogenated aromatic ethers in a research setting.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state is the first line of defense. As a functionalized aryl ether, this compound typically presents as a low-melting solid or viscous oil depending on purity and ambient conditions.

PropertyDataRelevance to Safety
Formula C₁₀H₁₁BrOStoichiometry calculations
Molecular Weight 227.10 g/mol Dosing and molarity
Physical State Solid (Low melting point)Dust inhalation risk; potential for melt during handling
Solubility Soluble in DCM, THF, EtOAcSolvent compatibility for spill cleanup
Reactivity Aryl Bromide (Electrophile)Sensitive to moisture if lithiated; stable to air/water otherwise

Hazard Identification (GHS Framework)

While vendor-specific Safety Data Sheets (SDS) may vary, the core toxicological profile is derived from the aryl bromide functionality and the potential biological activity of the cyclopropylmethoxy pharmacophore.

Core Hazards[1]
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[2][3]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[2][3]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][2]

Mechanistic Insight

The cyclopropylmethoxy group is often employed to enhance metabolic stability or lipophilicity in drug candidates.[4] Consequently, this intermediate may possess enhanced membrane permeability compared to simple aryl bromides, necessitating stricter dermal protection.

Strategic Handling Protocols

Engineering Controls: The Primary Barrier

Do not rely solely on PPE. The hierarchy of controls must be strictly enforced.

  • Fume Hood: All open handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: As a combustible solid/organic residue, use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge, especially in low-humidity environments.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationCausality/Rationale
Gloves Nitrile (Double Gloving recommended)Permeation Resistance: Halogenated aromatics can permeate standard latex.[1] Double nitrile provides a breakthrough time buffer >4 hours.
Eye Protection Chemical Safety GogglesVapor/Dust Seal: Safety glasses with side shields are insufficient if the solid generates dust or if the compound is dissolved in volatile solvents like DCM.
Respiratory N95 (if outside hood) or P100Particulate Defense: Only required if engineering controls (fume hood) fail or during spill cleanup.
Body Lab Coat (Cotton/Flame Resistant)Fire Safety: Synthetic blends can melt onto skin if a solvent fire occurs during reaction setup.
Workflow Visualization

The following diagram outlines the logical flow for safe handling, from storage retrieval to waste disposal.

HandlingWorkflowStartStorage Retrieval(Cool, Dry, Sealed)InspectionContainer Inspection(Crystals/integrity)Start->InspectionCheck SealWeighingWeighing (Fume Hood)Anti-static protocolsInspection->WeighingPassWasteWaste Disposal(Halogenated Organic)Inspection->WasteFail/DegradedSolubilizationSolubilization(DCM/THF/EtOAc)Weighing->SolubilizationDissolveReactionReaction Setup(Inert Atmosphere)Solubilization->ReactionTransferReaction->WasteQuench & Dispose

Figure 1: Operational workflow for handling 1-Bromo-3-(cyclopropylmethoxy)benzene, emphasizing containment at the weighing and solubilization stages.

Experimental Reactivity & Incompatibility[1]

Researchers utilizing this compound are likely performing metal-catalyzed cross-couplings.[1] Understanding the reactivity profile prevents "runaway" scenarios.

  • Lithium-Halogen Exchange: If treating with n-BuLi or t-BuLi, the reaction is extremely exothermic.[1] It must be performed at -78°C. The cyclopropyl ring is generally stable under these conditions, but the ether linkage can coordinate to lithium, potentially altering reaction kinetics.

  • Palladium Catalysis: In Suzuki or Buchwald couplings, the aryl bromide bond is the active site. Ensure the reaction vessel is purged with Argon/Nitrogen to prevent homocoupling or oxidation of the catalyst, which can lead to unpredictable side products.

  • Incompatibilities:

    • Strong Oxidizers: Can react with the ether oxygen or the aromatic ring.

    • Strong Acids: High concentrations of Lewis acids (e.g., BBr₃) will cleave the cyclopropyl methyl ether.

Synthesis Pathway Context[1][9][10]

SynthesisContextCompound1-Bromo-3-(cyclopropylmethoxy)benzene(Starting Material)BiarylBiaryl Ether(Product)Compound->BiarylPd(0), Base, HeatAnilineAryl Amine(Product)Compound->AnilinePd(0), Ligand, BaseQuenchedFunctionalized Arene(Electrophile Trapping)Compound->Quenched1. -78°C2. ElectrophileBoronicAryl Boronic Acid(Suzuki)Boronic->BiarylAminePrimary/Secondary Amine(Buchwald)Amine->AnilineLithiumn-BuLi(Li-Halogen Exchange)Lithium->Quenched

Figure 2: Common synthetic pathways.[1] Note that safety risks increase significantly during the exothermic Li-Halogen exchange step.[1]

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear double nitrile gloves, goggles, and a lab coat.

  • Contain: If solid, avoid generating dust. Cover with a damp paper towel or use a HEPA vacuum. If in solution, absorb with vermiculite or sand.

  • Clean: Wipe the surface with acetone or ethanol, followed by soap and water.

  • Dispose: Place all waste in a container marked "Halogenated Organic Waste" .

First Aid[1]
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[5][6] Causality: Brominated aromatics are lachrymators and irritants; immediate dilution prevents corneal damage.

  • Skin Contact: Wash with soap and water.[7][5][6] Do not use organic solvents (ethanol/acetone) on skin, as this increases permeability of the compound into the bloodstream.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately.

Storage and Stability

  • Temperature: Store at room temperature (15–25°C).

  • Atmosphere: Keep container tightly sealed. While not strictly hygroscopic, keeping it dry prevents hydrolysis of potential impurities.

  • Segregation: Store away from strong oxidizing agents and magnesium/lithium metals (to prevent accidental Grignard formation).

References

  • PubChem. (2025).[2] 1-Bromo-3-cyclopropylbenzene (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene Properties. Retrieved from [Link]

Solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in various organic solvents. Recognizing the pivotal role of solubility in drug discovery and development, this document synthesizes theoretical foundations with practical, field-proven experimental protocols. While specific quantitative solubility data for 1-Bromo-3-(cyclopropylmethoxy)benzene is not extensively available in public literature, this guide equips researchers with the necessary framework to generate reliable and reproducible solubility data in their own laboratories. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical sciences. For a compound like 1-Bromo-3-(cyclopropylmethoxy)benzene, which possesses structural motifs of interest in medicinal chemistry, understanding its solubility profile is paramount for:

  • Drug Formulation: The choice of solvent systems for oral, parenteral, or topical formulations is dictated by the drug's solubility.

  • Process Chemistry: Efficient synthesis, purification, and crystallization processes are designed around the solubility characteristics of the compound and its intermediates.[1]

  • Pharmacokinetics: The bioavailability of a drug is often limited by its solubility and dissolution rate.

This guide will delve into the theoretical considerations that govern the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene and provide a detailed experimental workflow for its empirical determination.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is influenced by the presence of polar bonds and the overall molecular geometry.

Molecular Structure of 1-Bromo-3-(cyclopropylmethoxy)benzene:

  • Empirical Formula: C₁₀H₁₁BrO

  • Molecular Weight: 227.10 g/mol

  • Structure: The molecule consists of a brominated benzene ring, which is generally nonpolar, and a cyclopropylmethoxy group. The ether linkage introduces some polarity, and the bromine atom also contributes to the molecule's overall polarity and potential for intermolecular interactions.

Based on its structure, 1-Bromo-3-(cyclopropylmethoxy)benzene can be classified as a moderately polar compound. The presence of the ether oxygen allows for it to act as a hydrogen bond acceptor. However, the lack of a hydrogen bond donor and the presence of the large nonpolar bromophenyl and cyclopropyl groups suggest that its solubility will be higher in organic solvents than in water. It is predicted to be insoluble in water.[2][3]

Predictive Assessment of Solubility in Common Organic Solvents

A qualitative prediction of solubility in a range of common organic solvents can be made by considering the polarity of the solvents and the "like dissolves like" principle.

Solvent Solvent Type Predicted Solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene Rationale
Hexane NonpolarLow to ModerateThe nonpolar nature of hexane may not sufficiently solvate the polar ether group.
Toluene Nonpolar (Aromatic)Moderate to HighThe aromatic ring of toluene can interact favorably with the bromobenzene ring of the solute.
Dichloromethane Polar AproticHighThe polarity of dichloromethane should effectively solvate the solute.
Chloroform Polar AproticHighSimilar to dichloromethane, chloroform is a good solvent for moderately polar compounds.[3]
Ethyl Acetate Polar AproticHighThe ester functionality of ethyl acetate can interact with the polar parts of the solute.
Acetone Polar AproticHighAcetone is a versatile polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol Polar ProticModerate to HighThe polarity of methanol and its ability to accept hydrogen bonds suggest good solubility.[3]
Ethanol Polar ProticModerate to HighSimilar in properties to methanol.
Water Polar ProticVery Low/InsolubleThe large nonpolar surface area of the molecule is expected to make it poorly soluble in water.[2][3]

Experimental Determination of Solubility

The following protocol provides a robust method for the quantitative determination of the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Materials and Equipment
  • 1-Bromo-3-(cyclopropylmethoxy)benzene (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Prepare saturated solutions (excess solute in solvent) B Equilibrate at constant temperature (e.g., 24-48 hours) A->B Shaking C Centrifuge to pellet undissolved solid B->C Transfer D Filter supernatant (0.22 µm syringe filter) C->D Careful Aspiration E Prepare serial dilutions of the filtrate D->E Dilution F Analyze by HPLC E->F Injection G Quantify against a calibration curve F->G Data Processing

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Bromo-3-(cyclopropylmethoxy)benzene to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for an extended period (24-48 hours) to ensure that equilibrium solubility is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of known concentrations of 1-Bromo-3-(cyclopropylmethoxy)benzene in a suitable solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solutions to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in that particular solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
e.g., Hexane25[Experimental Value][Calculated Value]
e.g., Toluene25[Experimental Value][Calculated Value]
e.g., Dichloromethane25[Experimental Value][Calculated Value]
e.g., Chloroform25[Experimental Value][Calculated Value]
e.g., Ethyl Acetate25[Experimental Value][Calculated Value]
e.g., Acetone25[Experimental Value][Calculated Value]
e.g., Methanol25[Experimental Value][Calculated Value]
e.g., Ethanol25[Experimental Value][Calculated Value]
e.g., Water25[Experimental Value][Calculated Value]

Safety and Handling

While a specific safety data sheet for 1-Bromo-3-(cyclopropylmethoxy)benzene was not found, related compounds such as 1-bromo-3-iodobenzene and other brominated aromatics are known to cause skin and eye irritation and may cause respiratory irritation.[4] It is therefore prudent to handle 1-Bromo-3-(cyclopropylmethoxy)benzene with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.[2] For disposal, follow local regulations for chemical waste.[2]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in organic solvents. By combining theoretical principles with a detailed and rigorous experimental protocol, researchers can generate the critical solubility data needed to advance their drug discovery and development programs. The self-validating nature of the described methodology ensures the integrity and reliability of the obtained results.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • SAFETY DATA SHEET. (2025-09-05).
  • PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0).
  • ChemBK. (n.d.). 1-Bromo-3-phenylpropane.
  • PubChem. (n.d.). 1-Bromo-3-(3-bromopropyl)benzene.
  • Organic Syntheses. (n.d.). cyclopropylbenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)benzene.
  • Solubility of Organic Compounds. (2023, August 31).
  • SAFETY DATA SHEET. (n.d.).

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-3-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(cyclopropylmethoxy)benzene is a key building block in modern medicinal chemistry, valued for its unique structural motifs that can impart desirable pharmacokinetic properties to drug candidates. The presence of the aryl bromide allows for a variety of cross-coupling reactions, while the cyclopropylmethoxy group can enhance metabolic stability.[1] Understanding the chemical stability and defining appropriate storage conditions for this intermediate are critical for ensuring its quality, purity, and performance in subsequent synthetic transformations, ultimately impacting the integrity of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the stability profile of 1-Bromo-3-(cyclopropylmethoxy)benzene, including its potential degradation pathways, recommended storage conditions, and a framework for conducting stability studies. This document is intended to be a practical resource for researchers and professionals involved in the handling and use of this important chemical intermediate.

Chemical Stability Profile

The stability of 1-Bromo-3-(cyclopropylmethoxy)benzene is influenced by several factors, primarily stemming from the reactivity of the aryl bromide and the cyclopropylmethyl ether functionalities. The principal environmental factors to consider are temperature, light, oxygen, and humidity.

Thermal Stability

Aryl bromides are generally thermally stable.[2] However, elevated temperatures can promote decomposition.[3] For brominated flame retardants, thermal degradation can lead to the formation of various hydrocarbons and carbon monoxide.[4] While 1-Bromo-3-(cyclopropylmethoxy)benzene is not a polymeric flame retardant, the principles of thermal decomposition of the C-Br bond are relevant. It is anticipated that at sufficiently high temperatures, homolytic cleavage of the carbon-bromine bond could occur, leading to radical-mediated decomposition pathways.

Photostability

Brominated aromatic compounds are known to be susceptible to photodegradation.[5][6] The energy from ultraviolet (UV) or even visible light can be sufficient to induce cleavage of the carbon-bromine bond, a primary process in the photodegradation of such molecules.[5] This can initiate a cascade of radical reactions, leading to the formation of debrominated impurities and other degradation products. Therefore, protection from light is a critical factor in maintaining the purity of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Oxidative Stability

The ether linkage in 1-Bromo-3-(cyclopropylmethoxy)benzene presents a potential site for oxidative degradation. Ethers are known to form peroxides in the presence of oxygen, a process that can be accelerated by light and heat. The cyclopropylmethyl group, in particular, may influence the rate of peroxide formation. While specific data on this molecule is limited, it is prudent to handle it as a potential peroxide former.[7] Oxidative cleavage of the ether bond can lead to the formation of aldehydes and alcohols.[7]

Hydrolytic Stability

The ether linkage is generally stable to hydrolysis under neutral pH conditions.[7] However, under strongly acidic conditions, cleavage of the ether bond can occur.[8] The cyclopropylmethyl group is known to stabilize an adjacent carbocation through a phenomenon known as "dancing resonance," which could potentially influence the mechanism and rate of acid-catalyzed hydrolysis.[1][5][6][9][10] While significant hydrolysis is not expected under typical storage conditions, exposure to strong acids should be avoided. The stability under basic conditions is expected to be good, as ethers are generally resistant to base-catalyzed hydrolysis.

Potential Degradation Pathways

Based on the chemical functionalities present in 1-Bromo-3-(cyclopropylmethoxy)benzene, several degradation pathways can be postulated. A forced degradation study, as outlined in the following section, would be necessary to definitively identify and characterize these degradants.

G cluster_degradation Potential Degradation Pathways A 1-Bromo-3-(cyclopropylmethoxy)benzene B Debromination (Photodegradation) A->B C Ether Cleavage (Acid Hydrolysis/Oxidation) A->C D Peroxide Formation (Oxidation) A->D E 3-(Cyclopropylmethoxy)phenol B->E F Bromocyclopropane B->F G 1-Bromo-3-hydroxybenzene C->G H Cyclopropylmethanol C->H I Hydroperoxide Adduct D->I

Caption: Postulated degradation pathways for 1-Bromo-3-(cyclopropylmethoxy)benzene.

Recommended Storage and Handling Conditions

To ensure the long-term stability and maintain the purity of 1-Bromo-3-(cyclopropylmethoxy)benzene, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place.[4]Minimizes the rate of potential thermal degradation and peroxide formation.
Light Store in a light-resistant container (e.g., amber glass vial).Protects against photodegradation, which can cleave the C-Br bond.[5][6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation and peroxide formation.
Moisture Store in a dry environment. Keep container tightly closed.[4]Prevents potential hydrolysis, although the ether linkage is generally stable.
Incompatible Materials Store away from strong oxidizing agents and strong acids.[11][12]Avoids potential violent reactions and accelerated degradation.

Protocol for a Stability Study

A comprehensive stability study is essential to definitively determine the shelf-life and re-test period for 1-Bromo-3-(cyclopropylmethoxy)benzene. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate the analytical methods.

Forced Degradation Study

A forced degradation study should be conducted to intentionally degrade the compound under various stress conditions.[4][13] This will help in identifying the likely degradation products and developing a stability-indicating analytical method.

G cluster_workflow Forced Degradation Workflow A 1-Bromo-3-(cyclopropylmethoxy)benzene Sample B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Stress (e.g., 80°C) B->F G Photolytic Stress (ICH Q1B guidelines) B->G H Analysis of Stressed Samples (HPLC-UV/MS, GC-MS) C->H D->H E->H F->H G->H I Identification of Degradation Products H->I J Development of Stability- Indicating Method I->J

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of 1-Bromo-3-(cyclopropylmethoxy)benzene in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

    • Basic: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

    • Oxidative: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose a solid sample to elevated temperature (e.g., 80°C).

    • Photolytic: Expose the sample solution and solid sample to light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Data Evaluation: Identify and quantify the parent compound and any degradation products. Aim for 5-20% degradation to ensure that the analytical method can detect impurities at relevant levels.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3]

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Methodology:

  • Packaging: Store samples of 1-Bromo-3-(cyclopropylmethoxy)benzene in the proposed commercial packaging or a suitable inert container (e.g., amber glass vials with Teflon-lined caps).

  • Storage: Place the samples in stability chambers maintained at the specified conditions.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples using a validated stability-indicating analytical method for appearance, assay, and purity (related substances).

  • Data Evaluation: Evaluate the data for any significant changes over time to establish a re-test period or shelf life.

Conclusion

1-Bromo-3-(cyclopropylmethoxy)benzene is a valuable, yet potentially sensitive, chemical intermediate. A thorough understanding of its stability profile is paramount for its effective use in research and drug development. By implementing the recommended storage and handling procedures, and by conducting comprehensive stability studies, researchers can ensure the quality and integrity of this important building block. The key to maintaining its stability lies in protection from light, heat, and oxygen, and storage in a cool, dry, and inert environment.

References

  • MySkinRecipes. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene. Retrieved from [Link]

  • Chem Zipper. (2020, May 30). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved from [Link]

  • Wyzant. (2019, June 25). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]

  • Chemic Zone. (2022, September 2). Reason behind stability of cyclopropylmethyl carbocation. Retrieved from [Link]

  • Reddit. (2018, May 10). Why is Cyclopropylmethyl Carbocation exceptionally stable?. Retrieved from [Link]

  • MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • PMC - NIH. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • ACS Publications. (n.d.). Influence of Forced Aeration and Season on Food Waste Composting. Retrieved from [Link]

  • PMC - NIH. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Retrieved from [Link]

  • Kent State University. (n.d.). Tables of Incompatibilities. Retrieved from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • PMC - NIH. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Slideshare. (n.d.). Chemical incompatibility of the drug. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene . This substrate serves as a critical building block in medicinal chemistry, particularly for introducing the cyclopropylmethoxy pharmacophore—a lipophilic ether often used to occupy hydrophobic pockets in kinase and PDE inhibitors while improving metabolic stability compared to simple methoxy groups.

The protocols below prioritize scalability , functional group tolerance , and operational simplicity . Two distinct methods are provided:

  • Method A (Standard): A cost-effective, robust system using Pd(dppf)Cl₂ for standard boronic acids.

  • Method B (High-Performance): A Buchwald-type precatalyst system (XPhos Pd G2) for sterically hindered or electron-deficient coupling partners.

Substrate Profile & Strategic Analysis

Chemical Profile[1][2][3][4][5][6][7][8]
  • Compound Name: 1-Bromo-3-(cyclopropylmethoxy)benzene

  • Functional Groups: Aryl Bromide (Electrophile), Cyclopropylmethyl Ether (Side chain).

  • Electronic Character: The alkoxy group at the meta position exerts a mild inductive withdrawing effect (

    
    ) but a mesomeric donating effect (
    
    
    
    ). However, at the meta position, resonance effects are less pronounced than para, making the C-Br bond sufficiently electron-deficient for facile oxidative addition.
Critical Design Considerations
  • Cyclopropyl Stability: Unlike cyclopropyl boronic acids (which are prone to protodeboronation) or cyclopropenes, the cyclopropylmethyl ether moiety is chemically robust. It withstands standard Suzuki bases (

    
    , 
    
    
    
    ) and temperatures up to 100°C.
    • Caution: Avoid strong Lewis acids (e.g.,

      
      , 
      
      
      
      ) during workup, as these can cleave the ether or open the cyclopropyl ring.
  • Catalyst Selection:

    • Pd(dppf)Cl₂·DCM: Selected for Method A due to its large bite angle and stability. It resists dechelation better than

      
       at elevated temperatures.
      
    • XPhos Pd G2: Selected for Method B. The bulky biaryl phosphine ligand facilitates the coupling of hindered substrates and prevents the formation of inactive palladium black.

Reaction Mechanism

The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2][3] The diagram below visualizes this pathway, highlighting the role of the base in activating the boronic acid.[4]

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration Product Biaryl Product RedElim->Product Substrate 1-Bromo-3-(cyclopropylmethoxy)benzene Substrate->OxAdd Boronic R-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The active Pd(0) species inserts into the C-Br bond, followed by base-mediated transmetallation.[2]

Experimental Protocols

Method A: Standard Robust Protocol

Applicability: Standard aryl/heteroaryl boronic acids. Scale: 1.0 mmol (adaptable to >50g).

Reagents:

  • 1-Bromo-3-(cyclopropylmethoxy)benzene (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (3-5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.2 M (relative to bromide).

    • Note: Degassing is critical. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Remove the cap briefly under positive inert gas flow, add Pd(dppf)Cl₂ (0.03 equiv), and recap immediately.

  • Reaction: Heat the block/bath to 90°C for 4–12 hours. Monitor by LCMS or TLC.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Method B: High-Performance Protocol (Sterically Hindered)

Applicability: Ortho-substituted boronic acids or electron-poor partners.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: THF / Water (10:1)

Step-by-Step Workflow:

  • Charge: Combine aryl bromide, boronic acid, and XPhos Pd G2 in the reactor.

  • Solvent/Base: Add THF and an aqueous solution of

    
     (0.5 M in water).
    
  • Reaction: Heat to 60°C (milder temperature due to higher catalyst activity).

  • Completion: Reaction is typically complete within 1-2 hours.

Data Summary & Troubleshooting

Comparison of Conditions
ParameterMethod A (Standard)Method B (Advanced)
Catalyst Pd(dppf)Cl₂XPhos Pd G2
Base


Temp 90°C60°C
Cost LowHigh
Use Case General synthesisHindered/Difficult substrates
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Oxygen poisoningDegas solvents thoroughly (sparge with Ar for 15 min).
Protodeboronation Unstable boronic acidSwitch to Method B (lower temp) or use Boronic Ester (Pinacol).
Homocoupling Excess OxygenEnsure strict inert atmosphere; reduce catalyst loading.
Black Precipitate Catalyst decomposition"Palladium Black" formation. Add free ligand (e.g.,

) or switch to XPhos G2.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bruno, N. C., et al. (2013). "Buchwald G2/G3 Precatalysts: Reliable and Versatile Reagents for Cross-Coupling." Chemical Science, 4, 916-920. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Application Note: A Robust and Scalable Protocol for the Suzuki-Miyaura Coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of the Suzuki-Miyaura Coupling

Biphenyls and their derivatives are privileged structural motifs in medicinal chemistry and materials science, prized for their unique conformational properties and their presence in a wide array of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Developed by Akira Suzuki and his colleagues, this palladium-catalyzed reaction between an organohalide and an organoboron compound is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[1][3]

This application note provides a comprehensive and field-proven protocol for the Suzuki-Miyaura coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene with phenylboronic acid, a key transformation for the synthesis of novel drug candidates and functional materials. The protocol is designed to be a self-validating system, with explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-Bromo-3-(cyclopropylmethoxy)benzene, forming a Pd(II) complex.[3]

  • Transmetalation: In the presence of a base, the organoboron species (phenylboronic acid) is activated, facilitating the transfer of the phenyl group from the boron atom to the palladium center.[1] This step regenerates the boron species and forms a diarylpalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene

This protocol details the coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene with phenylboronic acid to yield 3-(cyclopropylmethoxy)biphenyl.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Bromo-3-(cyclopropylmethoxy)benzene227.10 (estimated)1.01.0
Phenylboronic Acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-10 mL-
Ethanol-5 mL-
Deionized Water-5 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-3-(cyclopropylmethoxy)benzene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the aryl bromide. Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[5]

  • Catalyst Addition and Solvent Degassing:

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 eq.) to the flask.

    • Add the solvent mixture of toluene (10 mL), ethanol (5 mL), and deionized water (5 mL).

    • Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

    • Rationale: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl bromides, particularly those with electron-donating groups.[6] The solvent system provides a biphasic medium that facilitates the dissolution of both organic and inorganic reagents. Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Execution:

    • After degassing, place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously under an inert atmosphere (argon or nitrogen) for 4-6 hours.

    • Rationale: The elevated temperature increases the reaction rate. Vigorous stirring is necessary to ensure efficient mixing of the biphasic system.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).[7]

    • Prepare a TLC plate with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Spot the starting material (1-Bromo-3-(cyclopropylmethoxy)benzene) and the reaction mixture.

    • Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.

    • Rationale: TLC is a quick and effective method to determine the consumption of the limiting reactant.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous work-up removes the inorganic salts and other water-soluble impurities. Ethyl acetate is a common solvent for extracting organic products.[9]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 3-(cyclopropylmethoxy)biphenyl as a solid or oil.

    • Rationale: Column chromatography is a standard technique for purifying organic compounds from unreacted starting materials and byproducts.[10]

Visualizing the Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: 1-Bromo-3-(cyclopropylmethoxy)benzene Phenylboronic Acid K₂CO₃ B Add Catalyst: Pd(PPh₃)₄ A->B C Add Solvents: Toluene, Ethanol, Water B->C D Degas with Inert Gas C->D E Heat to 90°C under Inert Atmosphere D->E F Stir for 4-6 hours E->F G Monitor by TLC F->G H Cool to RT & Dilute G->H Reaction Complete I Aqueous Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure 3-(cyclopropylmethoxy)biphenyl K->L

Caption: Experimental workflow for the Suzuki coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Expected Results and Characterization

The expected product, 3-(cyclopropylmethoxy)biphenyl, can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic signals for the starting aryl bromide and the appearance of new signals corresponding to the biphenyl structure in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will confirm the successful synthesis.

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is not old or deactivated. Use a fresh batch if necessary.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed.

    • Ineffective Base: The base may not be sufficiently strong or soluble. Consider using a stronger base like cesium carbonate or a different solvent system.

  • Formation of Side Products:

    • Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can minimize this.

    • Protodeborylation: The boronic acid can be protonated and removed from the reaction. Ensure the base is added correctly and the reaction is run under anhydrous conditions (if required by the specific protocol).

References

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents.

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.

  • The Suzuki Reaction - Chem 115 Myers.

  • Suzuki Coupling - Organic Chemistry Portal.

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem.

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • The Suzuki Reaction.

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.

  • SUZUKI REACTION MONITORING.

  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC - PubMed Central.

  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit.

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate.

  • Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate.

  • SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER - cromlab-instruments.es.

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH.

  • Synthesis, structures and optical properties of 3,3′-disubstituted biphenyl compounds.

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal.

  • Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0) - Cheméo.

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids - Organic Chemistry Portal.

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF - ResearchGate.

  • 1-Bromo-3-cyclohexylbenzene | C12H15Br | CID 18398266 - PubChem.

  • 1-Bromo-3-phenylpropane | CAS#:637-59-2 | Chemsrc.

  • 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem.

Sources

Work-up and purification of products from 1-Bromo-3-(cyclopropylmethoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Work-up and Purification Strategies for 1-Bromo-3-(cyclopropylmethoxy)benzene Reaction Products

Abstract

1-Bromo-3-(cyclopropylmethoxy)benzene is a versatile building block utilized in the synthesis of GPCR modulators and kinase inhibitors. Its utility stems from the aryl bromide moiety (enabling cross-coupling) and the cyclopropylmethoxy group, which offers enhanced metabolic stability and lipophilicity compared to standard methoxy ethers. This guide details the critical work-up and purification protocols required to isolate high-purity products derived from this scaffold, with a specific focus on preserving the acid-sensitive cyclopropyl ring and achieving pharmaceutical-grade palladium removal.

Chemical Stability & Handling Considerations

Before initiating work-up, it is imperative to understand the physicochemical limitations of the 1-Bromo-3-(cyclopropylmethoxy)benzene scaffold.

  • Cyclopropyl Sensitivity: While cyclopropyl ethers are more stable than their vinyl ether counterparts, they remain susceptible to ring-opening hydrolysis under strong acidic conditions (e.g., pH < 1 or presence of strong Lewis acids like

    
     or 
    
    
    
    ).
    • Operational Implication: Avoid using highly acidic aqueous washes (e.g., 1M HCl) during extraction if the product retention time suggests instability. Use saturated

      
       or phosphate buffers (pH 5-7) instead.
      
  • Lipophilicity: The cyclopropyl group significantly increases the LogP of the molecule compared to a methyl ether.

    • Operational Implication: Products will likely elute earlier in reverse-phase HPLC and require lower polarity solvent systems in normal phase flash chromatography.

Protocol A: Post-Reaction Work-up (Suzuki-Miyaura Coupling)

Context: This protocol assumes a standard Suzuki coupling where 1-Bromo-3-(cyclopropylmethoxy)benzene was reacted with an aryl boronic acid using a Pd(0)/Pd(II) catalyst system.

Objective: Quench the reaction, remove bulk catalyst, and isolate the crude organic phase.

Step-by-Step Procedure:
  • Temperature Equilibration: Allow the reaction mixture (typically in Dioxane/Water or Toluene/Water) to cool to room temperature (20–25 °C).

  • Bulk Catalyst Removal (Filtration):

    • Prepare a sintered glass funnel packed with a 2 cm pad of Celite® 545.

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (ratio 1:1 vol/vol relative to reaction solvent).

    • Filter the mixture through the Celite pad to remove insoluble Palladium black and inorganic salts.

    • Why: Direct extraction without filtration often leads to stable emulsions due to fine metal particulates acting as surfactants.

  • Phase Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic phase twice with Brine (saturated NaCl) .

    • Critical Check: If the aqueous layer is cloudy, back-extract with a small volume of EtOAc to ensure quantitative recovery of the lipophilic product.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ). Filter and concentrate in vacuo to an oil.
    

Protocol B: Palladium Scavenging (High-Purity Requirement)

For pharmaceutical applications, residual Palladium (Pd) must be <10 ppm. Standard column chromatography is often insufficient to remove soluble Pd-ligand complexes.

Recommended Method: Thiol-Modified Silica Treatment

  • Reagent: SiliaMetS® Thiol or equivalent mercaptopropyl-functionalized silica.

  • Mechanism: The thiol group acts as a soft nucleophile, irreversibly binding soft Pd(II) and Pd(0) species.

Workflow:

  • Dissolve the crude oil from Protocol A in a minimal amount of EtOAc or THF (10 mL per gram of crude).

  • Add SiliaMetS® Thiol (0.5 eq relative to the initial Pd catalyst loading).

  • Stir at 40 °C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane or a fresh pad of Celite.

  • Concentrate the filtrate.[1] The resulting oil is now ready for final purification.

Protocol C: Flash Column Chromatography

Stationary Phase: High-performance spherical silica gel (20–40 µm). Mobile Phase: Hexanes / Ethyl Acetate (Hex/EtOAc).[1][2]

Methodology: Due to the lipophilicity of the cyclopropylmethoxy group, the product will move faster than analogous methoxy compounds.

  • Column Equilibrations: Flush the column with 3 Column Volumes (CV) of 100% Hexanes.

  • Loading:

    • Preferred:Dry Loading. Dissolve crude in DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder. Load this powder onto the column.

    • Why: Liquid loading of lipophilic oils often causes "streaking" or band broadening, reducing resolution.

  • Gradient Elution:

    • 0–5% EtOAc in Hexanes (2 CV) – Elutes unreacted starting material (bromide).

    • 5–20% EtOAc in Hexanes (10 CV) – Elutes the coupled product.

    • 20–50% EtOAc in Hexanes (5 CV) – Elutes polar impurities (phosphine oxides, boronic acids).

Data Table: Typical Elution Profile (TLC on Silica)

CompoundRf (10% EtOAc/Hex)VisualizationNotes
1-Bromo-3-(cyclopropylmethoxy)benzene 0.75UV (254 nm)Starting Material
Biaryl Product 0.40 – 0.60UV (254 nm)Target
Triphenylphosphine Oxide 0.05UV / IodineCommon Impurity
Des-bromo byproduct 0.80UVResult of Pd-hydride reduction

Process Visualization

Figure 1: Integrated Work-up and Purification Workflow

WorkUpFlow Rxn Reaction Mixture (Crude) Quench Cool & Dilute (EtOAc/MTBE) Rxn->Quench Filter Celite Filtration (Remove Pd Black) Quench->Filter Remove Solids Wash Aq. Wash (Brine/NH4Cl) Filter->Wash Phase Partition Scavenge Pd Scavenging (Thiol-Silica) Wash->Scavenge Organic Layer Purify Flash Chromatography (Hex/EtOAc) Scavenge->Purify Concentrate Final Pure Product (<10ppm Pd) Purify->Final Isolate

Caption: Figure 1.[3][4] End-to-end processing stream from crude reaction mixture to pharmaceutical-grade isolate.

Figure 2: Purification Decision Logic

DecisionTree Start Crude Material State IsOil Viscous Oil Start->IsOil IsSolid Crystalline Solid Start->IsSolid DryLoad Dry Loading (Adsorb on Silica) IsOil->DryLoad Standard LiqLoad Liquid Loading (Min. DCM) IsSolid->LiqLoad Low Purity (<85%) Recryst Recrystallization (EtOH/Heptane) IsSolid->Recryst High Purity (>85%) Column Flash Column (Gradient) DryLoad->Column LiqLoad->Column

Caption: Figure 2. Decision matrix for selecting the optimal purification loading technique based on physical state.

Analytical Validation

Upon isolation, the identity of the product containing the cyclopropylmethoxy group should be validated using 1H NMR (CDCl3) . Look for the diagnostic cyclopropyl signals:

  • 
     0.3 – 0.7 ppm:  Multiplet (4H, cyclopropyl 
    
    
    
    ). High field due to ring current anisotropy.
  • 
     1.2 – 1.3 ppm:  Multiplet (1H, cyclopropyl 
    
    
    
    ).
  • 
     3.8 – 3.9 ppm:  Doublet (
    
    
    
    Hz, 2H,
    
    
    ).

Note: If the multiplet at 0.3–0.7 ppm disappears and new olefinic signals appear (4.5–6.0 ppm), ring opening has occurred, likely due to acidic conditions during work-up.

References

  • Suzuki-Miyaura Coupling Mechanism & General Work-up

    • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews.[5]

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[3]

  • Flash Chromatography of Lipophilic Ethers

    • Biotage Application Note.
    • (General principles of lipophilic purification).

  • Cyclopropyl Ether Stability

    • Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis.[6] Chemical Reviews.[5]

Sources

Strategic Deployment of Protecting Groups in the Synthesis of Complex Molecules from 1-Bromo-3-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Bromo-3-(cyclopropylmethoxy)benzene and the Imperative for Protecting Group Strategies

1-Bromo-3-(cyclopropylmethoxy)benzene is a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the orthogonal reactivity of its two key functional moieties: the aryl bromide, which is amenable to a wide array of cross-coupling reactions, and the cyclopropylmethoxy group, which can influence the pharmacokinetic properties of the final molecule. However, the successful incorporation of this scaffold into complex molecular architectures often necessitates the use of protecting groups to temporarily mask other reactive sites within the molecule, ensuring chemoselectivity and high yields in multi-step synthetic sequences.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of protecting groups in syntheses involving 1-Bromo-3-(cyclopropylmethoxy)benzene. We will delve into the stability of the core structure, selection of appropriate protecting groups for various synthetic transformations, and provide detailed protocols for their installation and removal.

Understanding the Chemical Landscape of 1-Bromo-3-(cyclopropylmethoxy)benzene

Before devising a protecting group strategy, it is crucial to understand the inherent reactivity and stability of 1-Bromo-3-(cyclopropylmethoxy)benzene under various reaction conditions.

The Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a variety of transition metal-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a robust method for forming biaryl structures.[1][2]

  • Grignard Reaction: Formation of the Grignard reagent by treatment with magnesium metal allows for nucleophilic addition to a wide range of electrophiles.[3]

  • Lithiation: Halogen-metal exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, generates a potent aryllithium species for subsequent reactions with electrophiles.[4]

The Cyclopropylmethoxy Group: This ether linkage is generally stable under a range of conditions. The cyclopropyl group itself is known to stabilize adjacent carbocations through "bent bond" overlap with an empty p-orbital, a phenomenon sometimes referred to as "dancing resonance".[5][6][7][8] This inherent stability is a key advantage in many synthetic applications. However, its stability is not absolute and can be compromised under harsh acidic conditions that can lead to ether cleavage.

Strategic Selection of Protecting Groups

The choice of a protecting group is dictated by the specific reaction conditions of the subsequent synthetic steps. An ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the reaction conditions it is meant to protect against.

  • Orthogonal to other protecting groups present in the molecule, meaning it can be removed selectively without affecting the others.

Scenario 1: Reactions Requiring Modification of the Aromatic Ring

In many synthetic endeavors, additional functional groups are introduced onto the benzene ring of 1-Bromo-3-(cyclopropylmethoxy)benzene. This often requires electrophilic aromatic substitution or directed ortho-metalation, which may necessitate the protection of other functionalities.

Protecting Groups for Phenols: If a synthetic route involves the cleavage of the cyclopropylmethoxy ether to reveal a phenol, this new hydroxyl group will likely require protection in subsequent steps. Phenols are acidic and can interfere with many reactions.[9] Common protecting groups for phenols include:

  • Silyl Ethers (e.g., TBS, TIPS): These are installed by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. They are robust to a wide range of non-acidic conditions and are typically removed with fluoride sources like tetrabutylammonium fluoride (TBAF).

  • Methyl Ethers: While the cyclopropylmethoxy is a type of ether, in a different context, a simple methyl ether could be used. However, their cleavage requires harsh conditions (e.g., BBr₃ or HBr), which might not be compatible with other functional groups.

  • Benzyl Ethers (Bn): Installed using benzyl bromide and a base. They are stable to a wide range of conditions but are readily cleaved by catalytic hydrogenation, which would also reduce other sensitive functional groups.

Table 1: Common Protecting Groups for Phenols

Protecting GroupInstallation ReagentsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl (TBS)TBS-Cl, Imidazole, DMFTBAF, THF; or HF•PyridineStable to basic, organometallic, and many catalytic conditions. Labile to acid and fluoride.
Triisopropylsilyl (TIPS)TIPS-Cl, Imidazole, DMFTBAF, THF; or HF•PyridineMore sterically hindered and generally more stable to acidic conditions than TBS.
Benzyl (Bn)BnBr, K₂CO₃, AcetoneH₂, Pd/CStable to acidic, basic, and organometallic reagents. Labile to hydrogenolysis.
Methoxymethyl (MOM)MOM-Cl, DIPEA, CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)Stable to basic and organometallic reagents. Labile to acid.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene with an arylboronic acid. In this scenario, the cyclopropylmethoxy group is stable and does not require protection.

Materials:

  • 1-Bromo-3-(cyclopropylmethoxy)benzene

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M aqueous sodium carbonate solution

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask, add 1-Bromo-3-(cyclopropylmethoxy)benzene, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a 3:1 mixture of toluene and ethanol.

  • Add the 2 M aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation and Reaction

This protocol details the formation of the Grignard reagent from 1-Bromo-3-(cyclopropylmethoxy)benzene and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone). The cyclopropylmethoxy group is generally stable under these conditions.

Materials:

  • 1-Bromo-3-(cyclopropylmethoxy)benzene

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Electrophile (e.g., benzaldehyde)

Procedure:

  • Flame-dry a round-bottom flask containing a magnetic stir bar and the magnesium turnings under a stream of inert gas (argon or nitrogen).

  • Allow the flask to cool to room temperature.

  • Add anhydrous THF and a small crystal of iodine. The disappearance of the iodine color indicates the activation of the magnesium.

  • Add a solution of 1-Bromo-3-(cyclopropylmethoxy)benzene in anhydrous THF dropwise to the stirred suspension of magnesium. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C and add a solution of the electrophile in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualization of Synthetic Strategies

The following diagrams illustrate decision-making processes and workflows in syntheses involving 1-Bromo-3-(cyclopropylmethoxy)benzene.

G cluster_0 Synthetic Goal cluster_1 Initial Analysis cluster_2 Protecting Group Strategy cluster_3 Synthetic Transformation Goal Synthesize Complex Molecule Start 1-Bromo-3-(cyclopropylmethoxy)benzene Analysis Identify Reactive Sites: - Aryl Bromide - Aromatic Ring - Other Functional Groups (if present) Start->Analysis Decision Is a Protecting Group Needed? Analysis->Decision Protect Select & Install Orthogonal Protecting Group Decision->Protect Yes NoProtect Proceed with Direct Functionalization Decision->NoProtect No Reaction Perform Key Reaction (e.g., Cross-Coupling, Lithiation) Protect->Reaction NoProtect->Reaction Reaction->Goal If no PG Deprotect Remove Protecting Group Reaction->Deprotect If PG was used Deprotect->Goal

Caption: Decision workflow for employing protecting groups.

Case Study: Synthesis of a Hypothetical Bioactive Molecule

Let's consider a hypothetical synthesis of a molecule where an additional amino group is introduced ortho to the cyclopropylmethoxy group, followed by a Suzuki coupling at the bromo position.

G A 1-Bromo-3-(cyclopropylmethoxy)benzene B Nitration (HNO3, H2SO4) A->B C 2-Nitro-1-bromo-5-(cyclopropylmethoxy)benzene B->C D Reduction (e.g., Fe, HCl or H2, Pd/C) C->D E 2-Amino-1-bromo-5-(cyclopropylmethoxy)benzene D->E F Amine Protection (e.g., Boc2O) E->F G Boc-protected Amine F->G H Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) G->H I Coupled Product with Protected Amine H->I J Deprotection (e.g., TFA) I->J K Final Product J->K

Caption: A multi-step synthesis requiring amine protection.

In this synthetic route, the introduction of the amino group is followed by its protection as a tert-butoxycarbonyl (Boc) derivative. The Boc group is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions with trifluoroacetic acid (TFA) to yield the final product. This exemplifies an orthogonal protecting group strategy where the Boc group for the amine is compatible with the subsequent cross-coupling reaction.

Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules derived from 1-Bromo-3-(cyclopropylmethoxy)benzene. A thorough understanding of the stability of the cyclopropylmethoxy group and the reactivity of the aryl bromide allows for the rational design of synthetic routes. By selecting appropriate and orthogonal protecting groups for other functionalities, chemists can achieve high levels of chemoselectivity and overall efficiency in their synthetic endeavors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to build upon in their pursuit of novel and impactful molecules.

References

  • Organic Syntheses. cyclopropylbenzene. [Link]

  • Wyzant Ask An Expert. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]

  • PubChem. 1-Bromo-3-cyclopropylbenzene. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Journal of the American Chemical Society. Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]

  • ResearchGate. Vesatolimod induces a cumulative increase in innate immune responses...[Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • Grignard Reaction. [Link]

  • ChemRxiv. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thieme. (2010). Synthesis of Triple Reuptake Inhibitor (–)-GSK1360707. [Link]

  • Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]

  • ResearchGate. (2010). Synthesis of Triple Reuptake Inhibitor (-)-GSK1360707. [Link]

  • PubMed. (2021). Vesatolimod, a Toll-like Receptor 7 Agonist, Induces Immune Activation in Virally Suppressed Adults Living With Human Immunodeficiency Virus-1. [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • ResearchGate. Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...[Link]

  • ResearchGate. Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Aidsmap. (2020). Promising results for vesatolimod in monkeys and humans. [Link]

  • Lumen Learning. 15.5 Multistep synthesis with aromatics. [Link]

  • ACS Publications. An Enyne Cycloisomerization Approach to the Triple Reuptake Inhibitor GSK1360707F. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • YouTube. (2022). Reason behind stability of cyclopropylmethyl carbocation. [Link]

  • MDPI. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]

  • YouTube. (2019). Ethers 2: Cleavage. [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Advanced Engineering Science. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. [Link]

  • Clinical Info .HIV.gov. Vesatolimod Health Professional Drug Record. [Link]

  • Google Patents.
  • YouTube. (2015). Synthesis of meta-Bromochlorobenzene From Benzene. [Link]

  • YouTube. (2023). Multi-step Synthesis of Substituted Benzenes. [Link]

  • American Chemical Society. (2010). Development of a New Synthesis for the Large-Scale Preparation of Triple Reuptake Inhibitor (−)-GSK1360707. [Link]

  • Aidsmap. (2020). Promising results for vesatolimod in monkeys and humans. [Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?[Link]

  • MDPI. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

  • UniCA IRIS. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reaction temperature and overcoming common experimental hurdles. Our approach is grounded in mechanistic principles to empower you with the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield of 1-Bromo-3-(cyclopropylmethoxy)benzene. What is the most likely cause related to reaction temperature?

A1: Low yield in the Williamson ether synthesis is a common issue, often directly linked to suboptimal reaction temperature.[1][2] The synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene involves the SN2 reaction between the sodium or potassium salt of 3-bromophenol (the nucleophile) and cyclopropylmethyl bromide (the electrophile).[3][4] Temperature plays a critical role in the rate of this reaction and the prevalence of side reactions.

  • Causality: The Williamson ether synthesis is in competition with a base-catalyzed elimination (E2) reaction of the alkyl halide.[3][5][6] Higher temperatures can disproportionately favor the E2 pathway, leading to the formation of an alkene byproduct from cyclopropylmethyl bromide and reducing the yield of the desired ether.[2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction, also leading to a poor yield.[3]

  • Troubleshooting Steps:

    • Baseline Temperature: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][2][3] If your reaction temperature is outside this range, it is the first parameter to adjust.

    • Stepwise Temperature Increase: Start with a conservative temperature, for example, 50-60 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, incrementally increase the temperature by 10 °C intervals.

    • Identify Byproducts: If you observe the formation of byproducts, particularly a new spot on TLC with a higher Rf value (less polar) than the starting materials, it could indicate the formation of an elimination byproduct. In this case, the temperature should be lowered.

Q2: At what temperature should I run the reaction to maximize the yield of 1-Bromo-3-(cyclopropylmethoxy)benzene?

A2: The optimal temperature for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene is a balance between achieving a reasonable reaction rate and minimizing side reactions. While there is no single "perfect" temperature that applies to all experimental setups, a systematic approach to optimization is key.

  • Expert Recommendation: For the reaction between 3-bromophenoxide and cyclopropylmethyl bromide, we recommend starting the optimization process at 60-70 °C . This range is often sufficient to drive the SN2 reaction forward without significantly promoting the E2 elimination of the primary alkyl halide.

  • Data-Driven Optimization: To systematically determine the optimal temperature, consider running a small-scale parallel experiment with varying temperatures.

    Temperature (°C)Expected OutcomePotential Issues
    40-50Slower reaction rate, potentially requiring longer reaction times for complete conversion.Incomplete reaction, low yield.
    60-70 Optimal starting range. Good balance between reaction rate and minimizing elimination byproducts.May still require optimization based on solvent and base.
    80-90Faster reaction rate, but increased risk of elimination and other side reactions.Decreased yield due to byproduct formation.
    >100Significant increase in the rate of elimination, leading to a substantial decrease in the desired ether product.Low purity and yield of the desired product.
Q3: I am observing the formation of an unknown byproduct. Could this be related to the reaction temperature?

A3: Yes, the formation of byproducts is often temperature-dependent. In the context of the Williamson ether synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene, there are two primary temperature-influenced side reactions to consider:

  • E2 Elimination: As previously mentioned, higher temperatures favor the elimination of HBr from cyclopropylmethyl bromide to form methylenecyclopropane. This is a common issue with Williamson ether syntheses.[3][5][6] If you suspect this is occurring, lowering the reaction temperature is the primary solution.[2]

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is the desired pathway, C-alkylation can occur, leading to the formation of 2- and 4-bromo-6-(cyclopropylmethyl)phenol isomers. The ratio of C- to O-alkylation can be influenced by factors including the solvent, counter-ion, and temperature. While solvent choice is often the more dominant factor, very high temperatures can sometimes lead to less selective reactions.

  • Diagnostic Approach: To identify the byproduct, utilize analytical techniques such as GC-MS to determine its mass and NMR spectroscopy to elucidate its structure. If the byproduct is identified as the elimination product, a reduction in temperature is warranted. If C-alkylation is observed, a change in solvent to a more polar aprotic solvent like DMF or acetonitrile may favor O-alkylation.[3][5]

Experimental Workflow & Protocols

Workflow for Temperature Optimization

The following diagram illustrates a systematic workflow for optimizing the reaction temperature for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement cluster_troubleshoot Troubleshooting Paths Prep Prepare reaction mixture: - 3-bromophenol - Base (e.g., NaH, K2CO3) - Solvent (e.g., DMF, Acetonitrile) - Cyclopropylmethyl bromide Exp1 Run initial reaction at 60°C Prep->Exp1 Exp2 Monitor reaction by TLC/GC every 1-2 hours Exp1->Exp2 Decision1 Reaction complete in < 8 hours? Exp2->Decision1 Analysis1 Analyze yield and purity (NMR, GC-MS) Decision1->Analysis1 Yes Slow Slow/Incomplete Reaction: Increase temperature to 70°C Decision1->Slow No Decision2 Yield > 85% and Purity > 95%? Analysis1->Decision2 Optimal Optimal Temperature Found Decision2->Optimal Yes Troubleshoot Troubleshoot based on outcome Decision2->Troubleshoot No Troubleshoot->Slow Low Yield Byproduct Byproduct Formation (Elimination): Decrease temperature to 50°C Troubleshoot->Byproduct Low Purity Slow->Exp1 Re-run Byproduct->Exp1 Re-run

Caption: Workflow for optimizing reaction temperature.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene. Researchers should adapt this procedure based on their specific laboratory conditions and analytical findings.

Materials:

  • 3-bromophenol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Cyclopropylmethyl bromide

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 3-bromophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the 3-bromophenol.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases. If using potassium carbonate (2.0 eq), the cooling step is not necessary.

  • Alkyl Halide Addition: Add cyclopropylmethyl bromide (1.2 eq) dropwise via the dropping funnel.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[2]

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-Bromo-3-(cyclopropylmethoxy)benzene.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2020, June 25). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. Retrieved from [Link]

  • YouTube. (2021, July 7). Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Minimizing by-product formation in the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-bromo-3-(cyclopropylmethoxy)benzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing by-product formation. Our approach is rooted in a deep understanding of the reaction mechanisms and provides practical, field-tested solutions to common challenges.

Introduction: The Challenge of the Cyclopropylmethyl Moiety

The synthesis of 1-bromo-3-(cyclopropylmethoxy)benzene, typically achieved via the Williamson ether synthesis, presents a unique challenge due to the electrophilic partner, (bromomethyl)cyclopropane. While the Williamson synthesis is a robust and well-established method for forming ethers, the involvement of the cyclopropylmethyl group introduces a significant propensity for cationic rearrangements.[1] This guide will provide a detailed troubleshooting framework to mitigate these side reactions and optimize the yield of the desired product.

Core Synthesis Pathways and Potential Pitfalls

The primary route to 1-bromo-3-(cyclopropylmethoxy)benzene involves the reaction of the sodium or potassium salt of 3-bromophenol with (bromomethyl)cyclopropane. An alternative, the Mitsunobu reaction, offers a different mechanistic pathway that can also be employed.

cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide  + Base (e.g., NaH, K2CO3) Base Base Desired Product Desired Product 3-Bromophenoxide->Desired Product  + (Bromomethyl)cyclopropane (SN2) (Bromomethyl)cyclopropane (Bromomethyl)cyclopropane Rearrangement Rearrangement (Bromomethyl)cyclopropane->Rearrangement By-products By-products Rearrangement->By-products  Carbocationic Rearrangement 3-Bromophenol_M 3-Bromophenol Desired_Product_M Desired Product 3-Bromophenol_M->Desired_Product_M Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol->Desired_Product_M  + PPh3, DEAD/DIAD PPh3_DEAD PPh3, DEAD/DIAD Mitsunobu_Byproducts By-products (e.g., TPPO) Desired_Product_M->Mitsunobu_Byproducts

Caption: Overview of synthetic routes to 1-bromo-3-(cyclopropylmethoxy)benzene.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 1-bromo-3-(cyclopropylmethoxy)benzene derivatives.

FAQ 1: My reaction is producing a mixture of products with the same mass, making purification difficult. What are these by-products and why do they form?

Answer:

The most probable by-products are the isomeric ethers: 1-bromo-3-(cyclobutylmethoxy)benzene and 1-bromo-3-(but-3-enyloxy)benzene. Their formation is a classic example of the rearrangement of the cyclopropylmethyl carbocation.

Causality:

Although the Williamson ether synthesis is primarily an SN2 reaction, conditions that favor an SN1-like character (e.g., polar aprotic solvents, elevated temperatures) can lead to the formation of a transient cyclopropylmethyl carbocation. This carbocation is notoriously unstable and rapidly equilibrates with the more stable cyclobutyl and homoallyl (but-3-enyl) cations.[1] The 3-bromophenoxide nucleophile can then attack any of these cationic species, leading to a mixture of the desired product and its rearranged isomers.

CPM-Br (Bromomethyl)cyclopropane CPM_cation Cyclopropylmethyl Cation CPM-Br->CPM_cation S N 1-like conditions CB_cation Cyclobutyl Cation CPM_cation->CB_cation Rearrangement HA_cation Homoallyl Cation CPM_cation->HA_cation Rearrangement Desired_Product 1-Bromo-3-(cyclopropylmethoxy)benzene CPM_cation->Desired_Product + 3-Bromophenoxide Byproduct_1 1-Bromo-3-(cyclobutylmethoxy)benzene CB_cation->Byproduct_1 + 3-Bromophenoxide Byproduct_2 1-Bromo-3-(but-3-enyloxy)benzene HA_cation->Byproduct_2 + 3-Bromophenoxide

Caption: Rearrangement cascade of the cyclopropylmethyl cation.

Troubleshooting Strategies:

To minimize the formation of these by-products, it is crucial to favor the SN2 pathway and suppress the formation of the carbocation.

StrategyActionRationale
Solvent Choice Use less polar aprotic solvents like THF or 2-butanone instead of highly polar ones like DMF or DMSO.Highly polar aprotic solvents can stabilize the carbocation intermediate, promoting the SN1 pathway and subsequent rearrangement. A patent for a related synthesis specifies 2-butanone with a 99% yield.
Base Selection Employ a milder base such as potassium carbonate (K₂CO₃) over stronger bases like sodium hydride (NaH).Stronger bases can lead to more vigorous reaction conditions that may favor side reactions. A milder base provides a more controlled reaction environment.
Temperature Control Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary.Higher temperatures provide the activation energy for the SN1 pathway and carbocation rearrangement.
Leaving Group Consider using (cyclopropylmethyl) tosylate instead of the bromide.A better leaving group can enhance the rate of the SN2 reaction, outcompeting the SN1 pathway.
FAQ 2: The reaction is sluggish and gives a low yield of the desired ether, even after prolonged reaction times. What can I do to improve the conversion?

Answer:

Low conversion can be due to several factors, including incomplete deprotonation of the phenol, poor nucleophilicity of the phenoxide, or issues with the alkylating agent.

Causality:

The acidity of 3-bromophenol (pKa ≈ 9.0) requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide. Additionally, the reaction is a bimolecular collision, so concentration and solvent choice play a significant role.

Troubleshooting Strategies:

StrategyActionRationale
Base and Deprotonation If using a mild base like K₂CO₃, ensure it is finely powdered and anhydrous. Consider adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).A phase-transfer catalyst can help shuttle the phenoxide from the solid phase (if using K₂CO₃) into the organic phase, increasing its effective concentration and reactivity.
Solvent While avoiding highly polar solvents is recommended to prevent rearrangement, ensure your chosen solvent (e.g., THF, acetone, acetonitrile) can dissolve the reactants to a reasonable extent.For poorly soluble reactants, a solvent mixture might be beneficial. Acetonitrile is a good polar aprotic solvent for SN2 reactions.
Temperature Gradually increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress by TLC or GC-MS.While higher temperatures can promote by-products, a moderate increase may be necessary to achieve a reasonable reaction rate.
Purity of Reagents Ensure that the (bromomethyl)cyclopropane is pure and has not degraded.(Bromomethyl)cyclopropane can be unstable over time. It's advisable to use a freshly opened bottle or distill it before use.
FAQ 3: I am considering the Mitsunobu reaction as an alternative. What are the potential advantages and disadvantages for this specific synthesis?

Answer:

The Mitsunobu reaction, which utilizes cyclopropylmethanol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is an excellent alternative that often proceeds under milder conditions and can avoid the specific by-products of the Williamson synthesis.[2][3]

Advantages:

  • Milder Conditions: The reaction is typically run at or below room temperature, which significantly disfavors carbocationic rearrangements.[2]

  • High Stereospecificity: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral cyclopropylmethanol.[3]

  • Avoidance of Strong Bases: This method does not require the pre-formation of a phenoxide with a strong base, making it compatible with a wider range of functional groups.

Disadvantages:

  • By-product Removal: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, which can be challenging to remove during purification.

  • Reagent Cost and Sensitivity: The reagents for the Mitsunobu reaction are more expensive and sensitive than those for the Williamson synthesis.

  • Steric Hindrance: While not a major issue with cyclopropylmethanol, highly hindered alcohols can be poor substrates for the Mitsunobu reaction.

Recommendation:

If the Williamson ether synthesis consistently produces inseparable mixtures of isomers, the Mitsunobu reaction is a highly recommended alternative.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is designed to favor the SN2 pathway and minimize rearrangement.

Materials:

  • 3-Bromophenol

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Tetrabutylammonium bromide (TBAB) (optional, catalytic amount)

  • 2-Butanone or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 3-bromophenol (1.0 eq) and K₂CO₃ (1.5 eq) in 2-butanone (or acetonitrile) at room temperature, add a catalytic amount of TBAB (0.05 eq).

  • Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction

This protocol provides an alternative synthesis under mild conditions.[4]

Materials:

  • 3-Bromophenol

  • Cyclopropylmethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromophenol (1.0 eq), cyclopropylmethanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography. The triphenylphosphine oxide by-product can often be partially removed by precipitation from a mixture of ether and hexanes prior to chromatography.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for monitoring the reaction progress and identifying the desired product and isomeric by-products, which will have the same mass but different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the product and identifying any by-products. Key diagnostic signals include:

  • 1-Bromo-3-(cyclopropylmethoxy)benzene (Desired Product): A characteristic doublet for the -OCH₂- protons at approximately 3.8 ppm, and multiplets for the cyclopropyl protons between 0.3 and 1.3 ppm.

  • 1-Bromo-3-(cyclobutylmethoxy)benzene (By-product): The -OCH₂- signal will be a doublet, but the protons of the cyclobutyl ring will show a different and more complex multiplet pattern in the aliphatic region.

  • 1-Bromo-3-(but-3-enyloxy)benzene (By-product): The presence of vinylic protons (multiplets between 5.0 and 6.0 ppm) and an allylic -OCH₂- triplet around 4.0 ppm are clear indicators of this by-product.

Purification Strategies

Separating the desired product from its isomeric by-products can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate with a low percentage of ethyl acetate) is the most common method. A long column and slow elution can improve separation.

  • Preparative HPLC: For high-purity material, reverse-phase preparative HPLC may be necessary.

References

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • MDPI. (n.d.). Rearrangements of Cycloalkenyl Aryl Ethers. [Link]

  • NROChemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Google Patents. (n.d.). EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.

Sources

Impact of solvent choice on the yield of 1-Bromo-3-(cyclopropylmethoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Optimization Ticket ID: #SYN-WES-003 Subject: Optimization of Solvent Systems for the Synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene typically proceeds via a Williamson Ether Synthesis between 3-bromophenol and (bromomethyl)cyclopropane .

While the reagents are standard, the solvent choice is the single most critical variable determining reaction rate and yield. This guide details why polar aprotic solvents are strictly required to maximize the nucleophilicity of the phenoxide ion and avoid common pitfalls like reaction stalling or byproduct formation.

Core Logic: The Solvent-Yield Relationship

In this


 reaction, the rate-determining step is the attack of the 3-bromophenoxide anion on the (bromomethyl)cyclopropane. The solvent's ability to solvate cations while leaving anions "naked" is the governing physical principle.
Solvent Performance Matrix
Solvent ClassExamplesSuitabilityMechanistic Impact
Polar Aprotic (High Dipole) DMF, DMSO, NMP Optimal Solvates cations (

,

) efficiently via lone pairs but does not H-bond to the phenoxide anion. This leaves the nucleophile highly reactive ("naked").
Polar Aprotic (Moderate) Acetone, Acetonitrile Good Effective, but lower boiling points (Acetone: 56°C) may limit the thermal energy available to overcome the activation barrier for sterically hindered substrates.
Polar Protic Ethanol, Methanol Poor Forms strong Hydrogen bonds with the phenoxide oxygen, creating a "solvation cage" that significantly reduces nucleophilicity. Reaction rates drop by orders of magnitude.
Non-Polar Toluene, DCM Fail (w/o PTC) Reactants (inorganic bases) are insoluble. Requires Phase Transfer Catalysts (e.g., TBAB) to function.[1]

Experimental Workflow & Decision Logic

Diagram 1: Reaction Optimization Decision Tree

This logic tree guides you through selecting the correct solvent system based on your available equipment and workup constraints.

SolventDecisionTree Start Start: Select Solvent System CheckScale Is Scale > 100g? Start->CheckScale CheckTemp Is High Temp (>80°C) Required? CheckScale->CheckTemp No (Lab Scale) Toluene SPECIAL CASE: Toluene + PTC (18-Crown-6 or TBAB) CheckScale->Toluene Yes (Industrial Safety) CheckWorkup Is Aqueous Workup Feasible? CheckTemp->CheckWorkup No DMF RECOMMENDED: DMF or DMSO (Fastest Rate, High Yield) CheckTemp->DMF Yes (Fast Kinetics) CheckWorkup->DMF Yes (Wash with water) MeCN ALTERNATIVE: Acetonitrile (Reflux) (Easier Removal) CheckWorkup->MeCN No (Evaporation needed) Ethanol AVOID: Ethanol/Methanol (Nucleophile Deactivation) CheckWorkup->Ethanol Never use for SN2

Caption: Decision matrix for solvent selection based on scale, temperature requirements, and downstream processing capabilities.

Standard Operating Procedure (High-Yield Protocol)

Target: 1-Bromo-3-(cyclopropylmethoxy)benzene Scale: 10 mmol basis

  • Preparation:

    • Charge a round-bottom flask with 3-Bromophenol (1.73 g, 10 mmol) and anhydrous DMF (20 mL).

    • Technical Note: DMF must be dry. Water acts as a competing nucleophile and inhibits the base.

  • Deprotonation:

    • Add Potassium Carbonate (

      
      )  (2.76 g, 20 mmol, 2.0 eq).
      
    • Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the phenoxide forms.

  • Alkylation:

    • Add (Bromomethyl)cyclopropane (1.49 g, 11 mmol, 1.1 eq) dropwise.

    • Critical Step: Heat the reaction to 60–70°C .

    • Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. Reaction is typically complete in 4–6 hours in DMF.

  • Workup (The "DMF Wash"):

    • Cool to RT. Pour mixture into Ice Water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Purification: Wash the combined organic layer with Water (2x) and Brine (1x) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting & FAQs

Q1: My reaction is stuck at 50% conversion after 24 hours. Why?

Diagnosis: You are likely using a solvent that is not sufficiently polar (e.g., THF) or your base is too weak/insoluble. Solution:

  • Switch to DMF or DMSO. The dielectric constant of DMF (

    
    ) supports the dissolution of inorganic carbonate bases much better than THF (
    
    
    
    ).
  • Add a Catalyst: If you cannot change solvents, add 5 mol% Potassium Iodide (KI) . This performs an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.

Q2: I am seeing a "ring-opened" byproduct. Is the cyclopropyl group unstable?

Diagnosis: The cyclopropylmethyl group is generally stable under basic


 conditions. Ring opening usually implies radical  or cationic  pathways.
Solution: 
  • Check Acidity: Ensure the reaction remains strictly basic. Acidic workups can trigger ring opening.

  • Check Reagents: Old (bromomethyl)cyclopropane can degrade into HBr, creating acidic impurities. Distill your alkyl halide if it is dark/discolored.

Q3: Can I use Sodium Hydride (NaH) instead of Carbonate?

Answer: Yes, but with caution.

  • Pros: NaH is faster and irreversible (generates

    
     gas).
    
  • Cons: It is extremely moisture-sensitive. If your DMF is "wet," NaH will quench immediately, leaving you with unreacted phenol.

    
     is more robust for general lab use.
    

Visualizing the Mechanism

Diagram 2: Reaction Pathway & Impurity Risks

ReactionPathway Phenol 3-Bromophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide AlkylHalide (Bromomethyl) cyclopropane TS SN2 Transition State (Solvent Dependent) AlkylHalide->TS Phenoxide->TS + Alkyl Halide Product Target Ether (1-Bromo-3-(cyclopropylmethoxy)benzene) TS->Product Polar Aprotic (Favored) RingOpen Ring-Opened Byproduct TS->RingOpen Acidic Conditions (Avoid) C_Alk C-Alkylation (Rare) TS->C_Alk Solvent Non-Polarity (Avoid)

Caption: Mechanistic flow showing the critical divergence between the desired SN2 product and potential side reactions based on conditions.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).

  • Dunn, A. D., et al. (2010). "Process for preparing 1-bromoalkylbenzene derivatives." U.S. Patent 6,063,940. (Industrial application of similar aryl-alkyl ether synthesis).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation of anions in DMF vs. protic solvents).

  • PubChem Compound Summary. (2024). "1-Bromo-3-(cyclopropylmethoxy)benzene."[2] National Center for Biotechnology Information.

Sources

Validation & Comparative

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 1-Bromo-3-(cyclopropylmethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, understanding a compound's metabolic fate is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic byproducts, ultimately halting the development of an otherwise promising drug candidate. This guide offers an in-depth, predictive comparison of the in vitro metabolic stability of a novel class of compounds derived from 1-Bromo-3-(cyclopropylmethoxy)benzene.

Due to the novelty of this chemical series, direct experimental data on their metabolic stability is not yet publicly available. Therefore, this guide adopts a predictive and investigative approach, leveraging established metabolic principles of structurally related moieties—bromobenzene and cyclopropyl-containing compounds—to forecast their metabolic profile. This predictive analysis is then benchmarked against the known in vitro metabolic stability of four well-characterized drugs: Verapamil, Warfarin, Diazepam, and Buspirone, which represent a spectrum of metabolic liabilities.

The Significance of In Vitro Metabolic Stability in Drug Discovery

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] In vitro metabolic stability assays, primarily utilizing liver microsomes and hepatocytes, serve as a cost-effective and high-throughput method to assess a compound's susceptibility to these metabolic processes at an early stage of drug discovery.[2][3]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism.[4] Microsomal stability assays are particularly useful for evaluating the intrinsic clearance (CLint) of a compound mediated by these key enzymes.

  • Hepatocytes: As whole liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, including the potential for conjugation reactions.

Key parameters derived from these assays, such as the metabolic half-life (t½) and intrinsic clearance (CLint), are crucial for predicting a drug's in vivo pharmacokinetic profile, including its bioavailability and dosing regimen.[5] A compound with high metabolic stability will have a longer half-life and lower clearance, potentially allowing for less frequent dosing and a more predictable therapeutic window.[6]

Predicted Metabolic Profile of 1-Bromo-3-(cyclopropylmethoxy)benzene Derivatives

The chemical structure of 1-Bromo-3-(cyclopropylmethoxy)benzene suggests two primary sites susceptible to metabolism: the brominated aromatic ring and the cyclopropylmethoxy group.

1. Metabolism of the Bromobenzene Moiety:

The bromobenzene core is a likely target for oxidative metabolism by CYP enzymes. Studies on benzene and its derivatives have shown that CYP2E1 is a primary enzyme involved in their metabolism at low concentrations, with CYP2B1 also playing a role at higher concentrations.[7] The metabolic activation of bromobenzene can lead to the formation of reactive intermediates.

2. Metabolism of the Cyclopropylmethoxy Group:

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability due to the high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism by CYPs.[8] However, the presence of an adjacent ether linkage in the cyclopropylmethoxy group may present a metabolic soft spot. Furthermore, if the cyclopropyl group is attached to an amine (cyclopropylamine), it can lead to CYP-mediated ring-opening and the formation of reactive intermediates, a phenomenon observed with drugs like trovafloxacin.[8][9] While the target compounds possess a cyclopropylmethoxy group, the potential for metabolism at the ether linkage or the cyclopropyl ring itself, particularly if other parts of the derivative contain amine functionalities, should be considered.

Based on these considerations, it is predicted that derivatives of 1-Bromo-3-(cyclopropylmethoxy)benzene will undergo metabolism primarily through oxidation of the aromatic ring, with potential for metabolism of the cyclopropylmethoxy side chain depending on the nature of other substituents on the molecule.

Comparative In Vitro Metabolic Stability of Known Drugs

To provide a practical benchmark for the predicted metabolic stability of the target compounds, the following table summarizes the in vitro metabolic stability data for four well-established drugs. These compounds were selected to represent a range of metabolic clearance rates.

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Primary Metabolizing Enzymes
Verapamil Human Liver Microsomes42.9240.50 mL/min/kgCYP3A4, CYP3A5, CYP1A2, CYP2C subfamily[3]
Warfarin Human Liver Microsomes--CYP2C9, CYP3A, CYP2C[1][6]
Diazepam Human Liver Microsomes--CYP2C19, CYP3A4[10]
Buspirone Human Liver Microsomes-268 - 442 µL/min/mgCYP3A[11][12]

This comparative data highlights the diversity in metabolic stability among different drugs and underscores the importance of experimental determination for novel chemical entities.

Experimental Protocols for In Vitro Metabolic Stability Assays

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the two most common in vitro metabolic stability assays.

Liver Microsome Stability Assay

This assay primarily assesses Phase I metabolism mediated by CYP enzymes.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of both Phase I and Phase II metabolism.

Methodology:

  • Hepatocyte Preparation: Thaw and suspend cryopreserved human hepatocytes in a suitable incubation medium.

  • Incubation Setup: Add the hepatocyte suspension to a multi-well plate and pre-incubate at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition: Add the test compound (final concentration 1 µM) to the wells to initiate the metabolic assay.

  • Time-point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.

  • Reaction Termination: Terminate the reaction by mixing the aliquots with cold acetonitrile containing an internal standard.

  • Cell Lysis and Protein Precipitation: Vortex the samples to ensure cell lysis and then centrifuge to pellet the cellular debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.

Visualizing the Workflow and Predicted Metabolism

To further clarify the experimental process and the predicted metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_microsome Liver Microsome Assay cluster_hepatocyte Hepatocyte Assay M_Start Incubation Mixture (Microsomes + Compound) M_Preinc Pre-incubation (37°C) M_Start->M_Preinc M_React Add NADPH (Initiate Reaction) M_Preinc->M_React M_Sample Time-point Sampling M_React->M_Sample M_Quench Quench Reaction (Acetonitrile + IS) M_Sample->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze M_Data Data Analysis (t½, CLint) M_Analyze->M_Data H_Start Hepatocyte Suspension + Compound H_Incubate Incubation (37°C, 5% CO2) H_Start->H_Incubate H_Sample Time-point Sampling H_Incubate->H_Sample H_Quench Terminate Reaction (Acetonitrile + IS) H_Sample->H_Quench H_Analyze LC-MS/MS Analysis H_Quench->H_Analyze H_Data Data Analysis (t½, CLint) H_Analyze->H_Data

Caption: General experimental workflows for in vitro metabolic stability assays.

predicted_metabolism cluster_pathways Predicted Metabolic Pathways Parent 1-Bromo-3-(cyclopropylmethoxy)benzene Derivative Aromatic_Ox Aromatic Hydroxylation (CYP2E1, CYP2B1) Parent->Aromatic_Ox Major Pathway Ether_Cleavage O-dealkylation of Cyclopropylmethoxy Group Parent->Ether_Cleavage Potential Minor Pathway Cyclopropyl_Ox Oxidation of Cyclopropyl Ring (if amine present) Parent->Cyclopropyl_Ox Potential Minor Pathway (Substituent Dependent) Metabolites Metabolites Aromatic_Ox->Metabolites Ether_Cleavage->Metabolites Cyclopropyl_Ox->Metabolites

Caption: Predicted metabolic pathways for 1-Bromo-3-(cyclopropylmethoxy)benzene derivatives.

Conclusion and Future Directions

This guide provides a foundational understanding of the anticipated in vitro metabolic stability of compounds derived from 1-Bromo-3-(cyclopropylmethoxy)benzene. By drawing parallels with the known metabolism of bromobenzene and cyclopropyl-containing structures, we predict that these novel compounds will likely be metabolized via aromatic oxidation, with the potential for side-chain metabolism.

The provided comparative data for well-known drugs serves as a valuable reference point for interpreting future experimental results. The detailed protocols for liver microsome and hepatocyte stability assays offer a clear roadmap for researchers to generate robust and reproducible data for this promising class of compounds.

Ultimately, experimental validation is paramount. The predictive framework outlined in this guide should be used to inform the design of definitive in vitro metabolic stability studies. The resulting data will be instrumental in selecting the most promising candidates for further development and in building a comprehensive understanding of the structure-activity and structure-metabolism relationships within this novel chemical series.

References

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Zhu, M., et al. (2005). In vitro identification of metabolites of verapamil in rat liver microsomes. Acta Pharmacologica Sinica, 26(4), 489-496.
  • PatSnap. (2025, May 21). What is the importance of metabolic stability in drug design? Synapse. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Lin, J. H., & Lu, A. Y. (1997). Inhibition and induction of cytochrome P450 and the clinical implications. Clinical Pharmacokinetics, 33(3), 186-208.
  • U.S. Food and Drug Administration. (2000, June 12). BuSpar Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Inhibition of Axitinib on Buspirone Metabolism in vitro and in vivo. Drug Design, Development and Therapy, 16, 1967-1976.
  • Kaminsky, L. S., & Fasco, M. J. (1991). In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo. Biochemical Pharmacology, 41(9), 1361-1367.
  • Mao, J., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 548.
  • Zhang, D., et al. (2014). In Silico Pharmacogenetics: Warfarin Metabolism. PLoS ONE, 9(9), e106441.
  • Shaffer, C. L., et al. (2002). Suicide inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 124(42), 12537-12545.
  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
  • Gertz, M., et al. (2011). Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes. Drug Metabolism and Disposition, 39(6), 993-1001.
  • Hutzler, J. M., et al. (2003). In vitro metabolism of buspirone by human cytochrome P450 3A4. Drug Metabolism and Disposition, 31(12), 1464-1473.
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580.
  • Lewis, R. J., & Trager, W. F. (1970). Warfarin metabolism in man: identification of metabolites in urine.
  • O'Reilly, R. A., & Trager, W. F. (1973). Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone. Annals of the New York Academy of Sciences, 226, 114-121.
  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 265-275.
  • Guengerich, F. P., & Yoshimoto, F. K. (2018). Formation and Cleavage of C–C Bonds by Enzymatic Oxidation–Reduction Reactions. Chemical Reviews, 118(14), 6573-6655.
  • Zhu, M., et al. (2005). Simultaneous determination of metabolic stability and identification of buspirone metabolites using multiple column fast liquid chromatography time-of-flight mass spectrometry.
  • Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747.
  • Mandrioli, R., et al. (2008). The metabolism of diazepam and its congeners. Current Drug Metabolism, 9(8), 815-827.
  • U.S. National Library of Medicine. (n.d.). Diazepam. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Verapamil. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Warfarin. PubChem. Retrieved from [Link]

  • Powis, G., & Jansson, I. (1979). Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes. Advances in Experimental Medicine and Biology, 136 Pt C, 1249-1256.
  • U.S. National Library of Medicine. (n.d.). Buspirone. PubChem. Retrieved from [Link]

Sources

Evaluating the environmental impact of different synthetic routes to 1-Bromo-3-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates three distinct synthetic methodologies for the production of 1-Bromo-3-(cyclopropylmethoxy)benzene , a critical intermediate in the synthesis of kinase inhibitors and other pharmacophores.

While the Mitsunobu reaction offers rapid access to the target from stable alcohols, our analysis confirms it is chemically inefficient for kilogram-scale production due to poor Atom Economy (AE) and difficult waste stream management. The Classical Williamson Ether Synthesis improves atom economy but often relies on reprotoxic solvents (DMF/NMP).

Recommendation: The Phase-Transfer Catalyzed (PTC) Alkylation in toluene/water is identified as the superior route. It balances high yield with reduced Process Mass Intensity (PMI), eliminates dipolar aprotic solvents, and facilitates the purging of genotoxic alkyl halide impurities.

Technical Analysis of Synthetic Routes

Route A: Classical Williamson Ether Synthesis
  • Mechanism: SN2 nucleophilic substitution.[1]

  • Reagents: 3-Bromophenol, Cyclopropylmethyl bromide, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone.

  • Critique: This is the "standard" laboratory method. However, the use of DMF (Dimethylformamide) poses significant environmental challenges. DMF is miscible with water, requiring large volumes of water for aqueous extraction, which inflates the PMI and creates a waste stream difficult to biotreat.

Route B: Mitsunobu Coupling
  • Mechanism: Dehydrative coupling via phosphonium intermediate.

  • Reagents: 3-Bromophenol, Cyclopropylmethanol, Triphenylphosphine (

    
    ), DIAD/DEAD.
    
  • Solvent: THF or DCM.

  • Critique: While this route avoids the unstable cyclopropylmethyl bromide, it is ecologically disastrous at scale. For every mole of product, one mole of triphenylphosphine oxide (

    
    ) and one mole of hydrazine dicarboxylate are generated as waste. The atom economy is typically <35%.
    
Route C: Phase-Transfer Catalyzed (PTC) Alkylation (Recommended)
  • Mechanism: Interfacial SN2 substitution.

  • Reagents: 3-Bromophenol, Cyclopropylmethyl bromide, Potassium Hydroxide (aq), Tetrabutylammonium bromide (TBAB).

  • Solvent: Toluene / Water (Biphasic).

  • Critique: This route utilizes "Green Chemistry" principles. By using a biphasic system, the reaction rate is controlled, and the product remains in the organic layer while inorganic salts stay in the aqueous layer. Toluene is recoverable, and the aqueous waste stream is low in organic content.

Comparative Green Metrics

The following data is normalized to a 1.0 kg production batch of the target molecule.

MetricRoute A: Williamson (DMF)Route B: MitsunobuRoute C: PTC (Toluene/H2O)
Atom Economy (AE) ~51%~32%~51%
E-Factor (kg waste / kg product) 25 - 40> 10010 - 15
Process Mass Intensity (PMI) High (due to aqueous workup of DMF)Very High (chromatography often required)Low (simple phase cut)
Solvent Class (ICH Q3C) Class 2 (DMF - Toxic)Class 2 (THF/DCM)Class 3 (Toluene - Lower Risk)
Genotoxic Impurity (GTI) Risk High (Residual Alkyl Halide)LowManaged (Hydrolysis in basic aq)

Note on GTI: Cyclopropylmethyl bromide is a potent alkylating agent and a potential Genotoxic Impurity. In Route C (PTC), the biphasic basic conditions promote the hydrolysis of residual alkyl halide during the quench phase, providing a self-cleaning mechanism that Route A (anhydrous) lacks.

Visualizing the Environmental Impact[2]

The following diagram illustrates the waste streams and process complexity for the three evaluated routes.

GreenMetrics Start Inputs: 3-Bromophenol + Linker RouteA Route A: Williamson (DMF/K2CO3) Start->RouteA RouteB Route B: Mitsunobu (PPh3/DIAD) Start->RouteB RouteC Route C: PTC (Toluene/Water/TBAB) Start->RouteC WasteA Waste: DMF (Toxic), High Aqueous Volume RouteA->WasteA Target Target: 1-Bromo-3-(cyclopropylmethoxy)benzene RouteA->Target Yield: 85% WasteB Waste: Ph3PO (Solid), Hydrazine, High Mass RouteB->WasteB RouteB->Target Yield: 70-80% WasteC Waste: Aqueous Br- Salts (Low Toxicity) RouteC->WasteC RouteC->Target Yield: >90%

Caption: Comparative flow of inputs to waste. Route C demonstrates the cleanest waste profile with high yield.

Optimized Experimental Protocol (Route C: PTC)

This protocol is designed for scalability and safety, utilizing a biphasic system to manage exotherms and ensure GTI purging.

Materials:
  • Substrate: 3-Bromophenol (1.0 eq)

  • Reagent: (Bromomethyl)cyclopropane (1.2 eq) [Note: Handle with care, lachrymator/GTI]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Base: Potassium Hydroxide (KOH) (2.0 eq, prepared as 25% w/w aq solution)

  • Solvent: Toluene (5 volumes relative to phenol)

Step-by-Step Workflow:
  • Charging: To a reactor equipped with an overhead stirrer and reflux condenser, charge 3-Bromophenol and Toluene. Stir to dissolve.

  • Catalyst Addition: Add TBAB. The mixture remains a solution.

  • Base Addition: Add the 25% KOH solution. Observation: The biphasic mixture will form. The phenol is deprotonated at the interface, moving into the aqueous phase as the phenoxide.

  • Reaction: Heat the mixture to 60°C. Add (Bromomethyl)cyclopropane dropwise over 1 hour.

    • Causality: Slow addition prevents thermal runaway and minimizes the dimerization of the alkyl halide.

  • Monitoring: Stir at 60-70°C for 4-6 hours. Monitor by HPLC. Target <1% residual phenol.

  • GTI Purge (Critical): Once conversion is complete, add a catalytic amount of amine (e.g., morpholine, 0.1 eq) or simply extend heating with the excess KOH for 2 hours. This ensures any unreacted alkyl bromide is hydrolyzed or quenched, reducing GTI risk in the final product.

  • Workup: Cool to 25°C. Stop agitation. Allow phases to separate (approx. 15-30 mins).

    • Green Benefit: The product is in the upper Toluene layer. The lower aqueous layer contains KBr and excess KOH.

  • Wash: Wash the organic layer once with water and once with brine.

  • Isolation: Concentrate the Toluene layer under reduced pressure to yield the oil. If high purity is required, the product can be distilled (bp approx 140°C @ 1 mmHg), but the PTC product is often pure enough (>98%) for the next step.

Mechanistic Pathway & Decision Logic

Understanding the decision process for solvent selection is vital for green process development.

DecisionTree Problem Synthesis of Aryl Alkyl Ether Check1 Is the Alkyl Halide Stable? Problem->Check1 BranchUnstable No (e.g., secondary/tertiary) Check1->BranchUnstable BranchStable Yes (e.g., Cyclopropylmethyl) Check1->BranchStable Mitsunobu Consider Mitsunobu (High Waste, High Cost) BranchUnstable->Mitsunobu Williamson Select Williamson Ether Synthesis BranchStable->Williamson SolventCheck Solvent Selection Strategy Williamson->SolventCheck DMF DMF/NMP (High PMI, Reprotoxic) SolventCheck->DMF Homogeneous PTC Toluene/Water (PTC) (Green, Scalable) SolventCheck->PTC Biphasic (Preferred)

Caption: Decision logic favoring PTC for primary alkyl halides like cyclopropylmethyl bromide.

References

  • ACS Green Chemistry Institute. (2025). Process Mass Intensity (PMI) Calculator & Benchmarking. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Williamson Ether Synthesis and Phase Transfer Catalysis. Retrieved from [Link][2][3][4][5][6][7][8]

  • Google Patents. (2000). Process for the production of cyclopropylmethyl halides (US6118032A).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-Bromo-3-(cyclopropylmethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action Card)

This section is designed for immediate bench-side reference. It synthesizes the chemical's hazard profile into actionable directives.

Parameter Critical Information
Physical State Solid (Combustible).[1][2] White to off-white powder/crystals.[2][3]
Primary Hazard Acute Toxicity, Oral (Category 4, H302) .[4] Treat as a potential Skin/Eye Irritant (Precautionary Principle).[5]
Key Risk Inhalation of dusts and accidental ingestion via contaminated gloves/surfaces.
Immediate Response Skin: Wash with soap/water for 15 min.[5][6] Eyes: Rinse for 15 min.[5][6][7] Ingestion: Rinse mouth, do NOT induce vomiting, seek medical aid.
Storage Cool, dry place.[8] Segregate from strong oxidizers.[5]

Part 2: Hazard Profiling & Risk Assessment[1][2]

To select the correct PPE, we must understand the molecule's structure-activity relationship (SAR).[2] We do not rely solely on the SDS but on the chemical functionality.

Structural Deconstruction

The molecule 1-Bromo-3-(cyclopropylmethoxy)benzene consists of three distinct functional units, each contributing to the safety profile:

  • Aryl Bromide (Ar-Br):

    • Risk:[1][2][4][5] Increases lipophilicity, facilitating skin absorption. While aryl halides are generally stable, they contribute to the compound's systemic toxicity burden.

    • Handling Implication: Double-gloving is recommended during prolonged handling to prevent transdermal uptake.[2]

  • Cyclopropylmethyl Ether Linkage:

    • Risk:[1][2][4][5] Ethers are prone to peroxidation upon prolonged exposure to air/light, though this risk is significantly lower in solid aryl ethers compared to liquid aliphatic ethers (e.g., THF).

    • Metabolic Note: The cyclopropyl group is a known metabolic handle. In vivo, it can be oxidized to reactive intermediates. Therefore, avoiding inhalation is critical to prevent first-pass pulmonary metabolism.[2]

  • Benzene Core:

    • Risk:[1][2][4][5] Provides the scaffold for aromatic interactions.

    • Handling Implication: Standard organic aromatic handling protocols apply (use of fume hood).

GHS Classification Logic[1][2]
  • Acute Tox. 4 (Oral): The LD50 is estimated to be between 300–2000 mg/kg. This places it in the "Warning" category.[6][9][10]

  • Combustible Solid: As an organic solid, it can form explosive dust-air mixtures if micronized and suspended.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system.[2] If the task changes (e.g., from weighing to synthesis), the PPE requirement escalates automatically.

PPE Selection Guide[1][2]
Protection Zone Standard Operation (Weighing, Transfer)High-Risk Operation (Synthesis, Heating, Spill Cleanup)Technical Rationale
Hand Protection Nitrile (Disposable) Thickness:[1][2] ≥ 0.11 mmChange Frequency:[1][2] Every 30 mins or immediately upon splash.Double Gloving Inner: NitrileOuter:[1][2] Nitrile (Long Cuff) or Laminate (Silver Shield) if dissolved in DCM/THF.Nitrile provides excellent degradation resistance to solids. Solvents used in synthesis (e.g., DCM) permeate nitrile rapidly, necessitating laminate gloves.
Respiratory Fume Hood (Engineering Control) If hood unavailable: N95 Particulate Respirator.Full-Face Respirator Cartridge: Organic Vapor + P100 (OV/P100).[2]The solid generates dust. If heated or dissolved, organic vapors become the primary threat.
Eye/Face Safety Glasses With side shields (ANSI Z87.1).Chemical Goggles Indirect venting to prevent dust/splash entry.Standard glasses do not seal against airborne dusts or splashes from reaction vessels.
Body Lab Coat Cotton/Polyester blend. Closed toe shoes.Tyvek® Sleeves or Apron Required if handling >10g or working with pressurized vessels.Prevents accumulation of toxic dust on street clothes, which is a common route of secondary exposure.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling 1-Bromo-3-(cyclopropylmethoxy)benzene State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Identify Solvent Type Solution->Solvent_Check Std_PPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood_Check->Std_PPE Yes Resp_Req Add Respiratory Protection: N95 or P100 Mask Hood_Check->Resp_Req No Aggressive Permeating (DCM, Chloroform) Solvent_Check->Aggressive Standard Standard (EtOAc, Hexane, Alcohol) Solvent_Check->Standard Laminate High-Level PPE: Laminate Gloves (Silver Shield) + Goggles Aggressive->Laminate Double_Nitrile Enhanced PPE: Double Nitrile Gloves + Safety Glasses Standard->Double_Nitrile

Caption: Decision tree for PPE selection based on physical state and solvent environment.[1][2]

Part 4: Operational Protocols

Weighing and Transfer (Solid Phase)

Objective: Minimize dust generation and surface contamination.

  • Preparation: Place a disposable balance mat or Benchkote™ (absorbent side up) inside the chemical fume hood.

  • Static Control: Use an anti-static gun or wipe if the powder is fluffy/electrostatic to prevent "jumping."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock bottle.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (soap/water) followed by an alcohol wipe. Dispose of the wipe as solid hazardous waste.

Reaction Setup (Solution Phase)

Objective: Prevent exposure to vapors and splashes.[6][7]

  • Dissolution: Add the solid to the flask before adding the solvent to minimize splash risk.

  • Inert Atmosphere: If using air-sensitive catalysts (common with aryl bromides), purge the vessel with Nitrogen or Argon.

  • Heating: Never heat a closed system. Use a reflux condenser and ensure the chiller is running before applying heat.

  • Quenching: If the reaction involves reactive species (e.g., Grignard formation using the aryl bromide), quench slowly at 0°C.

Spill Management Workflow

Scenario: You have spilled ~500mg of solid powder on the floor.

Spill_Response Alert 1. Alert Personnel & Isolate Area PPE_Don 2. Don PPE (Double Nitrile, N95, Goggles) Alert->PPE_Don Contain 3. Cover with Wet Paper Towels (Prevents Dust) PPE_Don->Contain Collect 4. Scoop into HazWaste Container Contain->Collect Clean 5. Wash Area (Soap/Water x2) Collect->Clean

Caption: Step-by-step spill response protocol for solid organic halides.

Detailed Cleanup Steps:

  • Dampen: Do not dry sweep. Lay wet paper towels over the powder to prevent aerosolization.

  • Scoop: Use a dustpan or stiff card to lift the wet mass.

  • Wash: Scrub the surface with a detergent solution. The aryl bromide is lipophilic; water alone will not remove residues effectively.

Part 5: Waste Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste Stream Classification Disposal Method
Solid Waste Hazardous Solid (Halogenated)Collect in a dedicated solid waste drum labeled "Halogenated Organic Solids."[1][2]
Liquid Waste Halogenated Organic SolventIf dissolved, dispose in the "Halogenated Solvents" carboy. Do not mix with acids/bases.
Contaminated Debris Hazardous DebrisGloves, weigh boats, and paper towels go into the solid hazardous waste, not regular trash.

References

  • PubChem. (n.d.).[9] Compound Summary: 1-Bromo-3-cyclopropylbenzene (Analog).[1][2][9] National Library of Medicine. Retrieved October 26, 2025, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2025, from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.